Epipodophyllotoxin acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASVNKPCTLROPQ-QWIYEXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019938 | |
| Record name | Acetylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-35-4 | |
| Record name | Acetylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Epipodophyllotoxin Acetate: A Technical Guide to Natural Sources and Isolation
Introduction
Epipodophyllotoxin and its derivatives represent a critical class of naturally derived compounds that form the basis of essential chemotherapeutic agents. While epipodophyllotoxin acetate itself is not a primary metabolite isolated directly from natural sources in significant quantities, it is intrinsically linked to its precursor, podophyllotoxin , a naturally occurring aryltetralin lignan. Podophyllotoxin is the direct precursor for the semi-synthesis of the widely used anticancer drugs etoposide and teniposide, which are glycosidic derivatives of epipodophyllotoxin.[1][2]
This technical guide provides a comprehensive overview of the natural sources of podophyllotoxin, the key starting material for obtaining epipodophyllotoxins. It details the isolation and purification methodologies, presents quantitative data on yields from various plant species, and illustrates the biosynthetic and experimental workflows. The content is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of the procurement and handling of these vital compounds.
Natural Sources of Podophyllotoxins
The primary commercial sources of podophyllotoxin are species within the Berberidaceae family, particularly the genus Podophyllum. However, due to the endangered status of these plants from over-harvesting, research has expanded to identify alternative, more sustainable sources.[3][4]
Primary Sources:
-
Podophyllum hexandrum (syn. Sinopodophyllum hexandrum, Indian Mayapple): Native to the Himalayas, this species is the most potent natural source of podophyllotoxin.[5] The rhizomes and roots contain the highest concentrations.[6]
-
Podophyllum peltatum (American Mayapple): Found in eastern North America, this plant contains lower concentrations of podophyllotoxin compared to its Himalayan counterpart but is another significant source.[5][7]
Alternative Sources:
-
Juniperus Species (Cupressaceae): Various species of juniper have been identified as viable alternative sources for podophyllotoxin and related lignans. Species such as Juniperus virginiana, Juniperus scopulorum, and Juniperus sabina have shown promising concentrations in their leaves and needles.[8][9][10]
-
Other Genera: Podophyllotoxins have also been identified in other plant genera, including Diphylleia, Dysosma, Linum, and Hyptis, though typically in lower yields.[2]
Data Presentation: Podophyllotoxin Yield from Natural Sources
The concentration of podophyllotoxin varies significantly depending on the species, plant part, geographical location, and time of harvest. The following table summarizes reported yields from prominent sources.
| Plant Species | Plant Part | Podophyllotoxin Yield (% dry weight) | Reference(s) |
| Podophyllum hexandrum | Rhizomes | 1.0% - 5.48% | [5] |
| Podophyllum hexandrum | Roots | up to 5.80% | |
| Podophyllum peltatum | Rhizomes | 0.25% - 1.0% | [5] |
| Juniperus scopulorum | Leaves | up to 0.487% | [9] |
| Juniperus sabina | Needles | up to 0.75% | [8] |
| Juniperus davurica | Leaves | High in Deoxypodophyllotoxin (0.727%) | [9] |
Biosynthesis of Podophyllotoxin
Podophyllotoxin is synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to form monolignols, such as coniferyl alcohol. Two molecules of coniferyl alcohol then undergo stereospecific dimerization to form pinoresinol, which is further converted through a series of intermediates, including matairesinol and yatein, to ultimately yield podophyllotoxin.[4][11] The elucidation of this pathway is crucial for metabolic engineering efforts aimed at producing these compounds in heterologous systems like yeast or other plants.[12]
Experimental Protocols: Isolation and Purification
The isolation of podophyllotoxin from its natural sources is a multi-step process involving extraction, precipitation, and chromatographic purification. The following is a generalized protocol synthesized from established methods.[6][13][14][15]
1. Preparation of Plant Material:
-
The rhizomes and/or roots of the plant (e.g., Podophyllum hexandrum) are thoroughly washed, air-dried, and ground into a coarse powder to increase the surface area for solvent extraction.
2. Solvent Extraction:
-
The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with stirring.
-
Solvent: Methanol or ethanol (90-95%) are commonly used.
-
Procedure: The powder is extracted with the alcohol for several hours (e.g., 6-12 hours in a Soxhlet). The process is often repeated with fresh solvent to ensure complete extraction. The resulting alcoholic extracts are combined.
3. Preparation of Podophyllum Resin (Podophyllin):
-
The combined alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a syrupy consistency.
-
This concentrated extract is then slowly poured into a larger volume of acidified water (e.g., water containing 0.5-1% hydrochloric acid) with vigorous stirring.[14]
-
The sudden change in polarity causes the nonpolar resin, known as podophyllin, to precipitate out of the aqueous solution.
-
The mixture is allowed to stand, often at a low temperature (e.g., 4-5°C), for several hours to ensure complete precipitation. The precipitate is then collected by filtration, washed with cold water, and dried.
4. Purification of Podophyllotoxin:
-
Liquid-Liquid Partitioning (Optional): The dried resin can be dissolved in a solvent like ethyl acetate or chloroform and washed with water to remove residual water-soluble impurities.
-
Column Chromatography: This is the primary method for purifying podophyllotoxin from the crude resin.[6][15]
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh) is typically used.
-
Mobile Phase: A non-polar/polar solvent system is employed for elution. Common systems include gradients of hexane-ethyl acetate or toluene-ethyl acetate.
-
Procedure: The crude resin is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. After drying, this is loaded onto the top of the prepared column. Elution is carried out, and fractions are collected sequentially.
-
-
Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a mobile phase such as toluene:ethyl acetate:acetic acid (15:7.5:0.5, v/v/v).[6] Spots are visualized under UV light (254 nm).
-
Crystallization: Fractions containing pure podophyllotoxin (as determined by TLC) are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system, such as methanol or ethanol-water, to yield pure, white crystalline podophyllotoxin.
5. From Deoxypodophyllotoxin to Epipodophyllotoxin:
-
Some alternative plant sources, like Anthriscus sylvestris or certain Juniperus species, are rich in deoxypodophyllotoxin.[16] This compound can be converted to epipodophyllotoxin through stereoselective hydroxylation. This bioconversion has been achieved using microbial systems, such as Penicillium species, or isolated enzymes like human cytochrome P450 3A4 expressed in E. coli.[16][17][18] This biotechnological route is a promising alternative for producing the immediate aglycone needed for etoposide synthesis.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the isolation of podophyllotoxin from its primary plant sources.
References
- 1. Etoposide: a semisynthetic epipodophyllotoxin. Chemistry, pharmacology, pharmacokinetics, adverse effects and use as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Podophyllum [drugfuture.com]
- 6. ijhsr.org [ijhsr.org]
- 7. Medical attributes of Podophyllum peltatum - mayapple [klemow.wilkes.edu]
- 8. Juniperus sabina L. as a Source of Podophyllotoxins: Extraction Optimization and Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of cytotoxic activity, podophyllotoxin, and deoxypodophyllotoxin content in selected Juniperus species cultivated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Junipers of Various Origins as Potential Sources of the Anticancer Drug Precursor Podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of (-)-deoxypodophyllotoxin and (-)-epipodophyllotoxin via a multi-enzyme cascade in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5057616A - Podophyllotoxin purification process - Google Patents [patents.google.com]
- 14. yourarticlelibrary.com [yourarticlelibrary.com]
- 15. firsthope.co.in [firsthope.co.in]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Epipodophyllotoxin Acetate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epipodophyllotoxin acetate is a semi-synthetic lignan derived from epipodophyllotoxin, a natural product isolated from the roots and rhizomes of plants of the Podophyllum genus. As a member of the epipodophyllotoxin family, which includes the clinically important anticancer drugs etoposide and teniposide, this compound has garnered significant interest for its potent antineoplastic and antiviral activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed insights into its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these properties.
Chemical Structure and Properties
This compound is characterized by a complex tetracyclic lignan core structure. The molecule features a trans-fused lactone ring, a trimethoxyphenyl group, and a dioxole ring system. The acetate group is attached at the C4 position of the epipodophyllotoxin scaffold.
Chemical Identifiers
| Property | Value |
| IUPAC Name | [(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[5,6-f][2][3]benzodioxol-5-yl] acetate[2] |
| CAS Number | 1180-35-4[2] |
| Molecular Formula | C₂₄H₂₄O₉[4] |
| Molecular Weight | 456.44 g/mol [4] |
| Synonyms | Acetylepipodophyllotoxin, 4-O-Epipodophyllotoxinyl acetate[2] |
Physicochemical Properties
| Property | Value |
| Appearance | Solid |
| Melting Point | Data for various podophyllotoxin derivatives suggest a range of 100-120°C. The parent compound, podophyllotoxin, has a melting point of 183–184°C. The specific melting point for the acetate derivative is not consistently reported in the literature. |
| Boiling Point | Not available |
| Solubility | While specific quantitative data for this compound is limited, the related compound podophyllotoxin is practically insoluble in water and soluble in organic solvents such as acetone, ethyl acetate, and ethanol. It is anticipated that this compound shares a similar solubility profile. |
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity, primarily as an antineoplastic and antiviral agent. Its mechanism of action is multifaceted, with the inhibition of DNA topoisomerase II being the central event that triggers a cascade of cellular responses leading to cell death.
Topoisomerase II Inhibition
The primary molecular target of epipodophyllotoxin derivatives is the nuclear enzyme DNA topoisomerase II.[2][3] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[2] This leads to the accumulation of single- and double-strand DNA breaks, a form of DNA damage that is highly cytotoxic.[5]
Caption: Inhibition of Topoisomerase II by this compound.
Cell Cycle Arrest
The DNA damage induced by this compound triggers cellular checkpoint mechanisms, leading to cell cycle arrest, primarily at the G2/M phase.[6] This arrest prevents cells with damaged DNA from proceeding through mitosis, providing an opportunity for DNA repair. However, if the damage is too extensive, the prolonged arrest can initiate apoptotic pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. The accumulation of DNA damage and cell cycle arrest activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] This involves the activation of a cascade of cysteine-aspartic proteases known as caspases, including caspase-3, -8, and -9, which execute the apoptotic program.[2]
Caption: Apoptotic pathways induced by this compound.
Endoplasmic Reticulum (ER) Stress and Autophagy
Recent studies on related podophyllotoxin derivatives have shown that these compounds can also induce endoplasmic reticulum (ER) stress and autophagy. The accumulation of damaged proteins and cellular stress can disrupt the protein-folding capacity of the ER, leading to the unfolded protein response (UPR). If ER homeostasis cannot be restored, this can trigger apoptosis. Autophagy, a cellular recycling process, can also be activated as a survival mechanism in response to stress, but can switch to a cell death-promoting role under certain conditions.
Caption: Interplay of ER Stress, Autophagy, and Apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and related compounds.
Topoisomerase II Decatenation Assay
This in vitro assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, in a suitable reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, ATP).
-
Compound Incubation: Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition of the enzyme will result in a decrease in the amount of decatenated minicircles.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment and Harvesting: Treat cells as described above and harvest them.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells (green fluorescence). PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (red fluorescence).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis, ER Stress, and Autophagy Markers
This technique is used to detect and quantify specific proteins involved in these signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, GRP78, CHOP, LC3-II).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a promising compound with significant potential in cancer and antiviral therapy. Its well-defined mechanism of action, centered on the inhibition of topoisomerase II, provides a clear rationale for its cytotoxic effects. The induction of DNA damage, cell cycle arrest, and apoptosis, coupled with the engagement of other cellular stress pathways, highlights the complex and potent biological activity of this molecule. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of this compound and its derivatives as therapeutic agents. Further research is warranted to fully elucidate its clinical potential, optimize its delivery, and explore its efficacy in combination therapies.
References
- 1. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Acetylpodophyllotoxin | C24H24O9 | CID 164791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. inspiralis.com [inspiralis.com]
An In-depth Technical Guide to the Key Enzymes in the Epipodophyllotoxin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthetic pathway of epipodophyllotoxin, a crucial precursor for the semi-synthesis of the anticancer drugs etoposide and teniposide. This document details the key enzymatic steps, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the intricate molecular processes.
The Epipodophyllotoxin Biosynthetic Pathway: A Molecular Roadmap
The biosynthesis of epipodophyllotoxin is a complex process involving a series of enzymatic reactions that convert the initial precursor, (+)-pinoresinol, into the etoposide aglycone, (-)-4'-desmethylepipodophyllotoxin. The elucidation of this pathway has been a significant breakthrough, opening avenues for the biotechnological production of these valuable chemotherapeutics.[1][2][3][4] The key enzymes and their sequential roles are outlined below.
Core Biosynthetic Enzymes and their Functions
The pathway is initiated from the lignan (+)-pinoresinol and proceeds through a series of reductions, hydroxylations, and methylations catalyzed by various enzymes, primarily reductases, dehydrogenases, cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs).[1][2][3][4] A critical step involves the stereoselective cyclization to form the aryltetralin scaffold, catalyzed by a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD).[1][4]
| Enzyme | Abbreviation | Function |
| Pinoresinol-lariciresinol reductase | PLR | Reduction of (+)-pinoresinol |
| Secoisolariciresinol dehydrogenase | SDH | Dehydrogenation of secoisolariciresinol |
| Cytochrome P450 719A23 | CYP719A23 | Hydroxylation of (-)-matairesinol |
| O-methyltransferase 3 | OMT3 | Methylation of (-)-pluviatolide |
| Cytochrome P450 71CU1 | CYP71CU1 | Hydroxylation of (-)-5'-desmethoxy-yatein |
| O-methyltransferase 1 | OMT1 | Methylation of (-)-5'-desmethyl-yatein |
| 2-oxoglutarate/Fe(II)-dependent dioxygenase | 2-ODD | Oxidative C-C bond formation to create the aryltetralin scaffold |
| Cytochrome P450 71BE54 | CYP71BE54 | Demethylation of (-)-yatein |
| Cytochrome P450 82D61 | CYP82D61 | Hydroxylation of (-)-deoxypodophyllotoxin to form (-)-epipodophyllotoxin |
Quantitative Data on Key Enzymes
Quantitative characterization of the kinetic properties of these enzymes is crucial for understanding the pathway's efficiency and for metabolic engineering efforts. While comprehensive data for all enzymes is not yet available in a centralized format, some key parameters have been reported.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| OMT3 | (-)-pluviatolide | 1.4 | 0.72 | Not Reported | Not Reported |
| PLR | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| SDH | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| CYP719A23 | (-)-matairesinol | Not Reported | Not Reported | Not Reported | Not Reported |
| CYP71CU1 | (-)-5'-desmethoxy-yatein | Not Reported | Not Reported | Not Reported | Not Reported |
| OMT1 | (-)-5'-desmethyl-yatein | Not Reported | Not Reported | Not Reported | Not Reported |
| 2-ODD | (-)-yatein | Not Reported | Not Reported | Not Reported | Not Reported |
| CYP71BE54 | (-)-deoxypodophyllotoxin | Not Reported | Not Reported | Not Reported | Not Reported |
| CYP82D61 | (-)-deoxypodophyllotoxin | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The majority of the kinetic parameters for the enzymes in the epipodophyllotoxin pathway have not been reported in detail in the currently available literature. The data for OMT3 was obtained from recombinant expression in E. coli.[4]
Experimental Protocols
The identification and characterization of the epipodophyllotoxin biosynthetic enzymes have heavily relied on heterologous expression systems, particularly the transient expression in Nicotiana benthamiana leaves using Agrobacterium tumefaciens. This method allows for the rapid, combinatorial expression of candidate genes to reconstitute the biosynthetic pathway.[1][2][3]
Heterologous Expression of Pathway Enzymes in Nicotiana benthamiana
This protocol outlines the key steps for the transient expression of the epipodophyllotoxin biosynthetic pathway enzymes in N. benthamiana.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) harboring the plant expression vectors for each enzyme.
-
Nicotiana benthamiana plants (4-6 weeks old).
-
Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone.[5]
-
Syringes (1 mL, needleless).
Procedure:
-
Agrobacterium Culture: Grow individual A. tumefaciens strains containing the expression constructs for each enzyme and a gene silencing suppressor (e.g., p19) in LB medium with appropriate antibiotics at 28°C overnight.[6][7][8]
-
Cell Harvesting and Resuspension: Pellet the bacterial cells by centrifugation and resuspend them in the infiltration medium to a final optical density at 600 nm (OD600) of 0.5 for each construct.[5]
-
Co-infiltration: For co-expression, mix the resuspended Agrobacterium strains for each enzyme in equal ratios.
-
Infiltration: Infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium suspension using a needleless syringe.[6][7][8][9]
-
Incubation: Incubate the infiltrated plants for 3-5 days under controlled growth conditions.
-
Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, freeze-dry, and grind to a fine powder. Extract the metabolites with a suitable solvent (e.g., methanol or ethyl acetate) and analyze by LC-MS or HPLC to detect the products of the enzymatic reactions.
In Vitro Enzyme Assays
While in planta assays are crucial for pathway reconstitution, in vitro assays with purified enzymes or microsomal fractions are necessary for detailed kinetic characterization.
General Protocol Outline:
-
Enzyme Preparation: Recombinantly express and purify the enzyme of interest (e.g., using an E. coli or yeast expression system). For membrane-bound enzymes like CYPs, prepare microsomal fractions from the expression host.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the enzyme preparation, the substrate, and any necessary co-factors (e.g., NADPH for CYPs, S-adenosyl methionine for OMTs, 2-oxoglutarate and Fe(II) for 2-ODDs).
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.
-
Reaction Quenching and Product Extraction: Stop the reaction (e.g., by adding a solvent like ethyl acetate) and extract the products.
-
Product Analysis: Analyze the extracted products by HPLC or LC-MS to quantify the amount of product formed and determine the enzyme's kinetic parameters.
Visualizing the Molecular Machinery
Diagrams are essential for understanding the complex relationships within the biosynthetic pathway and its regulation.
Epipodophyllotoxin Biosynthetic Pathway
Caption: The enzymatic cascade leading to epipodophyllotoxin.
Jasmonic Acid Signaling Pathway Regulating Biosynthesis
The biosynthesis of epipodophyllotoxin is, in part, a defense response in the plant, regulated by phytohormones like jasmonic acid (JA).[10] Wounding or herbivore attack triggers the JA signaling cascade, leading to the upregulation of genes encoding the biosynthetic enzymes.[10][11][12]
Caption: Regulation of epipodophyllotoxin biosynthesis by JA.
Experimental Workflow for Enzyme Identification
The identification of the key enzymes in the epipodophyllotoxin pathway was a landmark achievement in plant metabolic engineering, employing a combination of bioinformatics, molecular biology, and analytical chemistry.
Caption: Workflow for identifying biosynthetic enzymes.
This guide provides a foundational understanding of the key enzymes in the epipodophyllotoxin biosynthetic pathway. Further research is needed to fully characterize the kinetics and regulation of all enzymes involved, which will be instrumental in developing robust and efficient biotechnological platforms for the sustainable production of these vital anticancer precursors.
References
- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]
- 2. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.the-hospitalist.org [community.the-hospitalist.org]
- 4. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 7. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. patharkar.com [patharkar.com]
- 10. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Epipodophyllotoxin Acetate: A Technical Guide to its Antiviral and Antineoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epipodophyllotoxin acetate, a semi-synthetic derivative of the naturally occurring lignan podophyllotoxin, has demonstrated significant potential as both an antiviral and an antineoplastic agent. This technical guide provides a comprehensive overview of its biological activities, mechanisms of action, and relevant experimental protocols. Quantitative data from various studies are summarized to facilitate comparative analysis. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Antineoplastic Properties
This compound exhibits potent cytotoxic activity against various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. Its efficacy has been notably demonstrated in non-small cell lung cancer (NSCLC) models.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| NCI-H1299 | Non-Small Cell Lung Cancer | 7.6 | [1][2] |
| A549 | Non-Small Cell Lung Cancer | 16.1 | [1][2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 12 |
Mechanism of Antineoplastic Action
The anticancer activity of this compound is multifactorial, involving the disruption of key cellular processes essential for tumor growth and survival.
-
Inhibition of Tubulin Polymerization and Cell Cycle Arrest: this compound acts as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inhibiting cell division.[1][2] This is a key mechanism shared with its parent compound, podophyllotoxin.
-
Induction of Apoptosis via DNA Damage and Endoplasmic Reticulum (ER) Stress: Treatment with this compound leads to DNA damage, as evidenced by the accumulation of γ-H2AX, a marker of double-strand breaks.[1] This DNA damage, coupled with the induction of ER stress, triggers the intrinsic and extrinsic apoptotic pathways. The ER stress response is characterized by the increased expression of key signaling proteins including BiP, CHOP, IRE1-α, and the phosphorylation of PERK and JNK.[1]
-
Activation of Caspase Cascade: The apoptotic signaling culminates in the activation of a cascade of caspases, including caspase-3, caspase-8, and caspase-9, which are the executioners of programmed cell death.[1]
-
Inhibition of Topoisomerase II (Derivatives): While this compound itself primarily targets tubulin, its clinically significant derivatives, etoposide and teniposide, are potent inhibitors of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase II by these derivatives leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and subsequent cell death.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the antineoplastic action of this compound.
References
- 1. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of a Natural Scaffold: An In-depth Technical Guide to the Relationship Between Podophyllotoxin and its Epipodophyllotoxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical and biological relationship between the natural product podophyllotoxin and its semi-synthetic derivatives, specifically focusing on the epimerized and acetylated forms, collectively referred to as epipodophyllotoxin acetates and their clinically significant analogues. This document delves into their distinct mechanisms of action, comparative cytotoxicities, and the experimental methodologies used in their evaluation.
From Plant to Potent Drug: The Chemical Lineage
Podophyllotoxin is a naturally occurring aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species. While exhibiting potent cytotoxic properties, its clinical use has been hampered by significant toxicity. This led to extensive efforts in semi-synthetic modification, giving rise to the epipodophyllotoxins, a class of compounds with a profoundly altered and more therapeutically favorable biological activity.
The core structural difference lies in the stereochemistry at the C-4 position of the lactone ring. In podophyllotoxin, the substituent at C-4 is in the axial position, whereas in epipodophyllotoxin, it is in the equatorial position. This seemingly subtle change has a dramatic impact on the molecule's biological target. "Epipodophyllotoxin acetate" refers to an epipodophyllotoxin with an acetate group at the C-4 position. The most clinically successful epipodophyllotoxins, etoposide and teniposide, are glycosidic derivatives of 4'-demethylepipodophyllotoxin.
A Tale of Two Mechanisms: Tubulin vs. Topoisomerase II
The fundamental difference in the biological activity between podophyllotoxin and its epipodophyllotoxin derivatives lies in their distinct molecular targets. This shift in mechanism is a direct consequence of the stereochemical change at the C-4 position.
-
Podophyllotoxin: A Mitotic Inhibitor via Tubulin Binding Podophyllotoxin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.
-
Epipodophyllotoxins (Etoposide/Teniposide): DNA Damage via Topoisomerase II Inhibition In contrast, the epipodophyllotoxin derivatives, such as etoposide and teniposide, do not significantly inhibit tubulin polymerization. Instead, their primary mechanism of action is the inhibition of DNA topoisomerase II.[1] These drugs form a ternary complex with topoisomerase II and DNA, stabilizing the transient double-strand breaks created by the enzyme.[1] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, cell cycle arrest in the late S and G2 phases, and ultimately, apoptosis.[1] Teniposide is generally more potent than etoposide in causing DNA damage and cytotoxicity.[1]
Quantitative Comparison of Cytotoxic Activity
The shift in the mechanism of action is reflected in the cytotoxic profiles of these compounds. The following tables summarize the 50% inhibitory concentration (IC₅₀) values of podophyllotoxin, etoposide, and teniposide against various human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀, µM) of Podophyllotoxin and Etoposide
| Cell Line | Cancer Type | Podophyllotoxin (µM) | Etoposide (µM) | Reference |
| HL-60 | Leukemia | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |
| SMMC-7721 | Hepatoma | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |
| A-549 | Lung Cancer | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |
| MCF-7 | Breast Cancer | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |
| SW480 | Colon Cancer | > 40 | 3.27±0.21 to 11.37±0.52 | [2] |
| HeLA | Cervical Cancer | 1.21 | 5.94 | [3] |
| H460 | Lung Cancer | 2.27 | - | [3] |
Table 2: Comparative Cytotoxicity (IC₅₀) of Etoposide and Teniposide in Lung Cancer Cell Lines
| Cell Line | Cancer Type | Etoposide | Teniposide | Reference |
| SBC-2 | Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |
| SBC-3 | Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |
| SBC-4 | Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |
| SBC-7 | Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |
| ABC-1 | Non-Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |
| EBC-1 | Non-Small Cell Lung Cancer | More potent | 8-10 times more potent | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound and for key biological assays used to characterize these compounds.
Synthesis of 4'-O-Acetyl-Epipodophyllotoxin
This protocol describes a general method for the acetylation of the C-4 hydroxyl group of epipodophyllotoxin.
Materials:
-
Epipodophyllotoxin
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve epipodophyllotoxin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4'-O-acetyl-epipodophyllotoxin by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure compound.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (Podophyllotoxin, Epipodophyllotoxin derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.[10][11][12]
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II assay buffer
-
ATP solution
-
Test compound (e.g., Etoposide)
-
Sodium dodecyl sulfate (SDS) solution (10%)
-
Proteinase K
-
6x DNA loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Set up the reactions on ice in microcentrifuge tubes. To each tube, add the 10x assay buffer, supercoiled plasmid DNA, ATP, and the test compound at various concentrations.
-
Add purified topoisomerase IIα to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 10% SDS, followed by proteinase K. Incubate at 37°C for another 30 minutes to digest the protein.
-
Add 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel in TAE or TBE buffer until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV illumination. The conversion of supercoiled DNA to linear DNA indicates the stabilization of the cleavage complex by the test compound.
-
Quantify the amount of linear DNA to determine the compound's activity.
Signaling Pathway of Etoposide-Induced Apoptosis
Etoposide-induced DNA damage triggers a complex signaling cascade that culminates in programmed cell death (apoptosis). A key player in this pathway is the tumor suppressor protein p53.
Upon induction of DNA double-strand breaks by etoposide, sensor proteins like the ATM and ATR kinases are activated. These kinases then phosphorylate and activate p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell. Additionally, p53 can promote the expression of the Fas ligand (FasL), which can initiate the extrinsic apoptotic pathway through the Fas receptor, leading to the activation of caspase-8 and subsequently caspase-3.
Conclusion
The transition from podophyllotoxin to its epipodophyllotoxin derivatives represents a landmark in the development of natural product-based anticancer drugs. A subtle change in stereochemistry at a single carbon atom fundamentally alters the drug's mechanism of action, shifting the target from tubulin to topoisomerase II. This results in a class of clinically invaluable drugs, such as etoposide and teniposide, with a distinct and potent anticancer profile. This guide has provided a detailed overview of the chemical relationship, contrasting mechanisms, quantitative biological activities, and key experimental protocols relevant to the study of these important compounds, offering a valuable resource for researchers in oncology and drug discovery.
References
- 1. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 2. US4900814A - Synthesis of podophyllotoxin derivatives - Google Patents [patents.google.com]
- 3. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
- 4. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
Spectroscopic data (NMR, MS) of "Epipodophyllotoxin acetate"
A comprehensive examination of the spectroscopic characteristics of Epipodophyllotoxin acetate is essential for researchers and scientists engaged in drug development and natural product chemistry. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Epipodophyllotoxin and discusses the expected spectral characteristics of its acetylated form, this compound. Due to a lack of publicly available, specific experimental data for this compound, this guide leverages data from its precursor, Epipodophyllotoxin, to infer its spectroscopic properties.
Spectroscopic Data
The structural difference between Epipodophyllotoxin and this compound is the acetylation of a hydroxyl group. This modification is expected to induce predictable changes in the NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for Epipodophyllotoxin, which serve as a baseline for understanding the spectrum of this compound. The acetylation of the hydroxyl group at C-4 would lead to a downfield shift of the H-4 proton signal and the C-4 carbon signal, as well as changes in the signals of neighboring nuclei.
Table 1: ¹H NMR Spectroscopic Data of Epipodophyllotoxin
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.60 | d | 5.1 |
| H-2 | 3.30 | m | |
| H-3 | 2.85 | m | |
| H-4 | 4.80 | d | 3.2 |
| H-7 | 6.55 | s | |
| H-10 | 6.80 | s | |
| H-2', H-6' | 6.25 | s | |
| 4'-OCH₃ | 3.75 | s | |
| 3', 5'-OCH₃ | 3.70 | s | |
| OCH₂O | 5.95 | d | 1.2 |
Data is compiled from typical values for lignans of this class and may vary based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of Epipodophyllotoxin
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 82.5 |
| C-2 | 52.5 |
| C-3 | 45.0 |
| C-4 | 67.0 |
| C-4a | 133.0 |
| C-5 | 110.0 |
| C-6 | 147.5 |
| C-7 | 147.0 |
| C-8 | 112.0 |
| C-8a | 130.0 |
| C-9 | 175.0 |
| C-1' | 137.0 |
| C-2', C-6' | 108.0 |
| C-3', C-5' | 153.0 |
| C-4' | 135.0 |
| 4'-OCH₃ | 61.0 |
| 3', 5'-OCH₃ | 56.5 |
| OCH₂O | 101.5 |
Data is compiled from typical values for lignans of this class and may vary based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula for this compound is C₂₄H₂₄O₉, with a molecular weight of 456.44 g/mol .
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z (Expected) |
| [M+H]⁺ | 457.1442 |
| [M+Na]⁺ | 479.1261 |
| [M+K]⁺ | 495.0999 |
Expected m/z values are calculated based on the molecular formula. Fragmentation patterns would be dependent on the ionization technique used.
Experimental Protocols
The following are general experimental protocols for obtaining NMR and MS data for lignans like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
ESI-MS Acquisition (Positive Ion Mode):
-
Infuse the sample solution directly into the ion source or introduce it via liquid chromatography.
-
Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the precursor ion of interest (e.g., [M+H]⁺).
-
Apply collision-induced dissociation (CID) to fragment the precursor ion.
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and its fragments.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Juniperus Species: A Sustainable Frontier for Podophyllotoxin Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The global demand for podophyllotoxin, a crucial precursor for the synthesis of anticancer drugs like etoposide and teniposide, has put immense pressure on its traditional source, the endangered Himalayan mayapple (Podophyllum hexandrum). This has spurred a critical search for alternative, sustainable sources. The genus Juniperus, comprising a wide variety of evergreen trees and shrubs, has emerged as a promising and viable alternative.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of Juniperus species as a source of podophyllotoxins, focusing on quantitative data, detailed experimental protocols, and the underlying biosynthetic pathways.
Quantitative Analysis of Podophyllotoxin in Juniperus Species
Table 1: Podophyllotoxin Content in Various Juniperus Species
| Juniperus Species | Podophyllotoxin Content (mg/g Dry Weight) | Reference |
| J. bermudiana | up to 22.6 | [2][3] |
| J. scopulorum | 4.87 - 10.34 | [8] |
| J. virginiana | 1.78 - 3.0 | [5] |
| J. sabina | 7.51 | [9] |
| J. horizontalis | 0.58 - 6.73 | [10][11] |
| J. chinensis 'Pfitzer Mattews Blue' | 1.3% of extract | [1] |
| J. × media hybrids | 0.2 - 1.3% of extract | [1] |
| J. communis | 0.02 - 4.87 (variable) | [6] |
| J. davurica | High deoxypodophyllotoxin content | [8] |
Table 2: Deoxypodophyllotoxin Content in Selected Juniperus Species
| Juniperus Species | Deoxypodophyllotoxin Content (mg/g Dry Weight) | Reference |
| J. bermudiana | 4.4 | [2][3] |
| J. davurica | 7.27 | [8] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of podophyllotoxin from Juniperus species, compiled from various scientific studies.
Extraction of Podophyllotoxin
Several methods have been optimized for the efficient extraction of podophyllotoxin from Juniperus needles.
a) Conventional Solvent Extraction
This is a widely used method that involves the maceration of the plant material in an organic solvent.
-
Plant Material Preparation: Air-dry the collected Juniperus needles at room temperature until a constant weight is achieved. Grind the dried needles into a fine powder.
-
Solvent Selection: Ethyl acetate has been identified as an optimal solvent for maximizing podophyllotoxin recovery.[5] Other solvents like methanol can also be used.[5]
-
Extraction Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 2 g).
-
Add the solvent at a defined liquid-to-solid ratio (e.g., 10:1 v/w).
-
Stir the suspension in a shaker water bath at room temperature for a specified duration (e.g., 1 hour).[5]
-
Filter the mixture to separate the extract from the solid plant residue.
-
Store the collected extract in a freezer until further processing.
-
b) Ultrasound-Assisted Extraction (UAE)
UAE is a green and efficient method that utilizes ultrasonic waves to enhance extraction.
-
Optimized Conditions:
-
Solvent: 69.3% Ethanol in water
-
Temperature: 58.8 °C
-
Extraction Time: 51.5 minutes
-
Plant Material: Freeze-dried and powdered Juniperus scopulorum needles.
-
-
Procedure:
-
Combine the powdered plant material and the solvent in an extraction vessel.
-
Place the vessel in an ultrasonic bath and sonicate under the optimized conditions.
-
After extraction, centrifuge the mixture (e.g., 15 min at 3000 rpm) and collect the supernatant.
-
c) Accelerated Solvent Extraction (ASE)
ASE is a high-pressure technique that allows for faster extraction with less solvent consumption.
-
Optimized Conditions:
-
Procedure:
-
Pack the powdered plant material into the extraction cell of the ASE system.
-
Perform the extraction using the specified solvent and conditions.
-
Collect the extract for subsequent analysis.
-
Purification of Podophyllotoxin
High-Speed Counter-Current Chromatography (HSCCC) has been effectively used to purify podophyllotoxin from crude Juniperus extracts.
-
Sample Preparation:
-
Extract the dried and powdered Juniperus sabina leaves with 70% ethanol at 80°C.
-
Evaporate the solvent to dryness and suspend the residue in distilled water.
-
Perform liquid-liquid extraction successively with petroleum ether, chloroform, and ethyl acetate.
-
The ethyl acetate fraction, which is rich in podophyllotoxin, is then further purified.
-
Subject the ethyl acetate residue to a Sephadex LH-20 column eluted with methanol to obtain a crude sample for HSCCC.
-
-
HSCCC Procedure:
-
Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (3:5:3:5, v/v/v/v) is used.
-
Flow Rate: 2 mL/min.
-
Rotational Speed: 850 rpm.
-
Operation:
-
The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The mobile phase (the lower phase) is then pumped into the column at the set flow rate while the apparatus is rotating.
-
Once hydrodynamic equilibrium is reached, the crude sample dissolved in a small volume of the biphasic solvent system is injected.
-
The effluent is continuously monitored by a UV detector, and fractions are collected.
-
Fractions containing podophyllotoxin and deoxypodophyllotoxin are identified by HPLC analysis. This method can yield deoxypodophyllotoxin and podophyllotoxin with purities of 96.5% and 94.4%, respectively.
-
-
Quantification of Podophyllotoxin
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the standard methods for the accurate quantification of podophyllotoxin.
-
Instrumentation: A standard HPLC or UHPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.[2][3]
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a small percentage of an acid (e.g., 0.1% trifluoroacetic acid). An example of an isocratic method is 28% acetonitrile in water with 0.1% trifluoroacetic acid.[10]
-
Flow Rate: Typically around 1 mL/min for HPLC.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.[10]
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a pure podophyllotoxin standard.
-
Inject the prepared Juniperus extracts.
-
Identify the podophyllotoxin peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of podophyllotoxin in the sample by comparing its peak area to the standard curve.
-
Biosynthetic Pathway and Experimental Workflow
Understanding the biosynthetic pathway of podophyllotoxin is crucial for metabolic engineering efforts to enhance its production. The following diagrams illustrate the key steps in the biosynthesis of podophyllotoxin and a general experimental workflow for its extraction and analysis from Juniperus species.
Caption: Biosynthetic pathway of podophyllotoxin from phenylalanine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Anticancer Podophyllotoxin Recovery from Juniper Leaves at Atmospheric and High Pressure Using Eco-Friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic map of the antiviral drug podophyllotoxin provides insights into hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Podophyllotoxin and deoxypodophyllotoxin in Juniperus bermudiana and 12 other Juniperus species: optimization of extraction, method validation, and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Chemical synthesis of "Epipodophyllotoxin acetate" and its analogues
An In-depth Technical Guide to the Chemical Synthesis of Epipodophyllotoxin Acetate and its Analogues
Introduction
Podophyllotoxin, a naturally occurring aryltetralin lignan isolated from species of the Podophyllum genus, is a potent antimitotic agent that inhibits microtubule assembly.[1][2] However, its clinical use is hampered by significant toxicity.[3] This has driven extensive research into its semi-synthetic derivatives to enhance therapeutic efficacy and reduce adverse effects.
The epimerization of the C-4 hydroxyl group of podophyllotoxin leads to epipodophyllotoxin, the core structure for highly successful anticancer drugs like etoposide and teniposide.[4] Unlike their parent compound, these derivatives function primarily as inhibitors of DNA topoisomerase II, inducing DNA strand breaks and leading to cell death.[2][5]
Further modifications, particularly at the C-4 position, have yielded a diverse library of analogues, including esters like this compound. These modifications aim to modulate the compound's activity, solubility, and pharmacokinetic profile. This guide provides a detailed overview of the chemical synthesis of this compound and other key analogues, summarizes their biological activities, and illustrates their mechanisms of action for researchers and professionals in drug development.
Chemical Synthesis Protocols
The synthesis of epipodophyllotoxin analogues primarily involves the modification of the podophyllotoxin scaffold. Key transformations include epimerization at C-4, demethylation at C-4', and subsequent derivatization of the C-4 hydroxyl group.
Experimental Protocol 1: Synthesis of this compound
The synthesis of C-4 ester analogues like this compound is typically achieved through acylation of the hydroxyl group using an acid anhydride or acid chloride in the presence of a base.[6][7]
Materials:
-
Epipodophyllotoxin
-
Acetic Anhydride
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Methanol
-
Ethyl acetate
-
5% Sulfuric Acid (H₂SO₄) solution
-
Saturated Sodium Chloride (brine) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve epipodophyllotoxin in anhydrous pyridine. Add a catalytic amount of DMAP if desired.
-
Add an excess of acetic anhydride to the solution at room temperature.[7]
-
Stir the reaction mixture for 30 minutes to 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction vessel and quench the excess acetic anhydride by slowly adding methanol.
-
Stir the mixture for an additional 30 minutes.[7]
-
Remove the solvents under reduced pressure (rotary evaporation).
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% H₂SO₄ solution, water, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude podophyllotoxin acetate using silica gel column chromatography to obtain the final product.
Experimental Protocol 2: Synthesis of 4'-Demethylepipodophyllotoxin Glycoside Analogues
The synthesis of clinically important analogues like etoposide involves the glycosylation of 4'-demethylepipodophyllotoxin. This multi-step process begins with the demethylation of podophyllotoxin.
Materials:
-
Podophyllotoxin
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl iodide (TMSI)
-
Acetone/Water mixture (1:1)
-
Barium Carbonate (BaCO₃)
-
10% aqueous Sodium Thiosulfate solution
Procedure (Step 1: Synthesis of 4'-Demethyl-epipodophyllotoxin): [8]
-
Dissolve podophyllotoxin in anhydrous CH₂Cl₂ under an argon atmosphere and cool to 0 °C.
-
Add a solution of trimethylsilyl iodide in CH₂Cl₂ dropwise over 30 minutes.
-
Stir the mixture at 0 °C for approximately 4.5 hours.[8]
-
Quench the reaction by adding a 1:1 mixture of acetone and water, followed by solid BaCO₃.[8]
-
After stirring for 30 minutes, extract the mixture with CH₂Cl₂.
-
Wash the separated organic layer with a 10% aqueous solution of sodium thiosulfate.
-
Dry the organic phase, filter, and concentrate to yield crude 4'-demethylepipodophyllotoxin, which can be carried forward to the glycosylation step after appropriate protection.
Procedure (Step 2: Glycosylation): The crude 4'-demethylepipodophyllotoxin requires protection of the phenolic hydroxyl group (e.g., as a benzyloxycarbonyl ether) before stereoselective glycosylation with a suitable sugar donor.[8] This is a complex step often requiring specialized glycosylation promoters and carefully controlled conditions to achieve the desired stereochemistry.
Quantitative Data Summary
The biological activity of epipodophyllotoxin analogues is typically assessed by their cytotoxicity against various cancer cell lines. The IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth, is a key metric.
Table 1: Cytotoxicity (IC₅₀) of Epipodophyllotoxin Analogues
| Compound | Cell Line | IC₅₀ Value | Citation |
| This compound | A549 (NSCLC) | 16.1 nM | [9] |
| This compound | NCI-H1299 (NSCLC) | 7.6 nM | [9] |
| Compound 27 (3-N,N-dimethylamino analogue) | L1210 (Murine Leukemia) | As potent as etoposide | [7] |
| Compound 28 (3-N,N-dimethylamino analogue) | L1210 (Murine Leukemia) | As potent as etoposide | [7] |
| Compound 17 (3-amino-2,3-dideoxy analogue) | L1210 (Murine Leukemia) | As potent as etoposide | [7] |
| Compound 39 (4β-cyano-4-deoxy-DEPPT) | L1210 (Murine Leukemia) | 35 nM | [4] |
| Reengineered Analogue 11 | MCF-7 (Breast Cancer) | GI₅₀ = 0.43 µM | |
| Reengineered Analogue 11 | HeLa (Cervical Cancer) | GI₅₀ = 0.56 µM |
Table 2: Synthesis Yields of C-4 Podophyllotoxin Esters
| C-4 Ester Analogue | Isolated Yield | Citation |
| Acetate | 75.5% - 98.0% | [6] |
| Propanoate | 75.5% - 98.0% | [6] |
| Isobutyrate | 75.5% - 98.0% | [6] |
| Pivaloate | 75.5% - 98.0% | [6] |
| Hexanoate | 75.5% - 98.0% | [6] |
| Phenyl acetate | 75.5% - 98.0% | [6] |
Mechanism of Action
Epipodophyllotoxin and its analogues exert their anticancer effects primarily through two distinct mechanisms: inhibition of DNA topoisomerase II or inhibition of tubulin polymerization. The specific mechanism is highly dependent on the structural modifications of the parent lignan.
Topoisomerase II Inhibition
This is the primary mechanism for clinically used drugs like etoposide. These agents do not bind directly to DNA but form a ternary complex with topoisomerase II and DNA. This stabilizes the transient double-strand breaks created by the enzyme, preventing their re-ligation. The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the late S and G2 phases, and ultimately leads to apoptosis (programmed cell death).[5]
References
- 1. Synthesis and antitumor activity of structural analogues of the epipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN1050719A - Preparation method of epipodophyllotoxin altroside derivatives - Google Patents [patents.google.com]
- 6. C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of new glycosides of epipodophyllotoxin, analogues of etoposide, and NK 611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of "Epipodophyllotoxin acetate" binding to topoisomerase II
An In-Depth Technical Guide to the In Silico Modeling of Epipodophyllotoxin Acetate Binding to Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epipodophyllotoxins, such as the widely used anticancer agent etoposide (a derivative of this compound), are potent inhibitors of human topoisomerase II (Topo II).[1][2] These compounds act by stabilizing the transient covalent complex between the enzyme and DNA, which ultimately leads to double-strand breaks in the DNA and triggers apoptosis in cancer cells.[3][4][5] Understanding the molecular interactions that govern the binding of epipodophyllotoxin derivatives to Topo II is crucial for the rational design of new, more effective, and isoform-specific anticancer drugs.[6][7] In silico modeling techniques, including molecular docking and molecular dynamics (MD) simulations, have emerged as powerful tools to elucidate these interactions at an atomic level.[8][9] This technical guide provides a comprehensive overview of the computational methodologies used to study the binding of this compound to topoisomerase II, presents key quantitative data from various studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to Topoisomerase II and Epipodophyllotoxins
Human topoisomerase II is a vital enzyme that modulates the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[10] There are two main isoforms in humans: alpha (Topo IIα) and beta (Topo IIβ).[11] While both isoforms are targets for anticancer drugs, the inhibition of Topo IIβ has been linked to adverse side effects, such as secondary leukemias.[11][12] This has spurred interest in developing isoform-specific inhibitors that selectively target Topo IIα, which is more highly expressed in proliferating cancer cells.[7]
Epipodophyllotoxins are a class of natural product derivatives that function as Topo II "poisons."[1][2] Unlike catalytic inhibitors, they do not prevent the enzyme from cleaving DNA; instead, they inhibit the subsequent re-ligation step.[3] This traps the enzyme in a covalent complex with the cleaved DNA, forming a stable ternary drug-enzyme-DNA complex that is a roadblock to DNA replication and transcription, ultimately leading to apoptosis.[4]
In Silico Modeling Workflow for Epipodophyllotoxin-Topo II Binding
The computational investigation of the binding of this compound to topoisomerase II typically follows a multi-step workflow. This workflow allows for the prediction of binding modes, estimation of binding affinities, and analysis of the dynamic stability of the complex.
Experimental Protocols for In Silico Modeling
Preparation of the Topoisomerase II Structure
-
Acquisition of the Protein Structure: The three-dimensional crystal structure of human topoisomerase IIα in complex with DNA and etoposide (PDB ID: 5GWK) can be obtained from the Protein Data Bank (RCSB PDB).[13]
-
Protein Preparation: Using a molecular modeling suite such as Schrödinger's Protein Preparation Wizard, the raw PDB structure is processed.[13] This involves:
-
Adding hydrogen atoms.
-
Assigning correct bond orders.
-
Filling in missing side chains and loops.
-
Optimizing the hydrogen-bonding network.
-
Performing a restrained energy minimization to relieve steric clashes, typically using a force field like OPLS.
-
Preparation of the Ligand (this compound)
-
Ligand Sketching and 3D Conversion: The 2D structure of this compound is drawn using a chemical sketcher and converted to a 3D structure.
-
Ligand Preparation: The ligand is prepared using tools like LigPrep from Schrödinger. This process generates various possible ionization states at a physiological pH (e.g., 7.4 ± 0.5), tautomers, and stereoisomers. The geometry of the ligand is then optimized using a suitable force field.
Molecular Docking
-
Grid Generation: A receptor grid is defined around the known binding site of etoposide in the Topo IIα structure. This grid defines the volume within which the ligand will be docked.
-
Docking Simulation: Molecular docking is performed using software like Glide (Schrödinger), AutoDock, or GOLD.[14] The prepared ligand is docked into the defined receptor grid. The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.
-
Pose Analysis: The resulting docking poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of Topo IIα and the DNA bases.[9]
Molecular Dynamics (MD) Simulation
-
System Setup: The best-ranked docked complex from the previous step is used as the starting point for an MD simulation. The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model) and counter-ions are added to neutralize the system.
-
Simulation Protocol: MD simulations are typically run using software packages like GROMACS, AMBER, or NAMD. A common protocol involves:
-
Energy Minimization: The entire system is energy minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
Production Run: A long production simulation (e.g., 100-500 ns or more) is run to sample the conformational space of the complex.[8]
-
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex and characterize the dynamics of the interactions. Common analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the occupancy of specific hydrogen bonds over time.
-
Binding Free Energy Calculations
The binding free energy of the this compound-Topo II complex can be estimated from the MD simulation trajectory using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) approaches. These methods provide a more accurate estimation of the binding affinity than docking scores alone.
Mechanism of Action: Stabilizing the Cleavage Complex
This compound, through its active metabolites, does not bind to free Topo II or DNA alone. Instead, it intercalates at the enzyme-DNA interface of the cleavage complex.[1][2] This interaction prevents the re-ligation of the DNA strands that have been cleaved by the enzyme.
Downstream Signaling Pathway
The formation of stable ternary complexes and the resulting DNA double-strand breaks trigger a cellular response known as the DNA Damage Response (DDR). This, in turn, can activate apoptotic pathways, leading to programmed cell death. Some studies have implicated the p38 MAP kinase and caspase signaling cascades in this process.[15]
Quantitative Data from In Silico Studies
The following table summarizes representative quantitative data from various in silico studies on the interaction of epipodophyllotoxin derivatives with topoisomerase II. It is important to note that docking scores and binding energies can vary depending on the software, force field, and specific protocol used.
| Compound | Target | Method | Predicted Binding Affinity | Key Interacting Residues | Reference |
| Etoposide | Topo IIβ | Molecular Docking | -11.59 kcal/mol | Interacts with DNA bases DC8, DT9, DC9 | [16] |
| Etoposide | Topo IIα | Molecular Docking | -10.193 (Docking Score) | - | [13] |
| Etoposide | Topo IIα | Molecular Docking | -11 kcal/mol | - | [17] |
| Etoposide | Topo IIα | MD Simulations | Stabilizing interactions | Ser763, Ser800 (absent in Topo IIβ) | [7][8][12] |
| Etoposide | Topo IIα | Molecular Docking | - | Ser464, Asp463, Arg487 | [14] |
Conclusion
In silico modeling provides an invaluable framework for understanding the binding of this compound and its derivatives to topoisomerase II. Through a combination of molecular docking and molecular dynamics simulations, researchers can predict binding poses, estimate binding affinities, and analyze the dynamic behavior of the drug-target complex. This knowledge is instrumental in the structure-based design of novel anticancer agents with improved efficacy and reduced side effects. The detailed protocols and workflows presented in this guide offer a roadmap for researchers seeking to apply these computational techniques to the study of Topo II inhibitors and other complex biological systems.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The binding modes and binding affinities of epipodophyllotoxin derivatives with human topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Smoothed Potential MD Simulations for Dissociation Kinetics of Etoposide To Unravel Isoform Specificity in Targeting Human Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening | PLOS One [journals.plos.org]
- 10. In Silico Study of a Small Bioactive Molecule Targeting Topoisomerase II and P53-MDM2 Complex in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Smoothed Potential MD Simulations for Dissociation Kinetics of Etoposide To Unravel Isoform Specificity in Targeting Human Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. esisresearch.org [esisresearch.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Pharmacological Profile of Epipodophyllotoxins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epipodophyllotoxins are a class of potent anti-neoplastic agents derived from the mandrake plant (Podophyllum peltatum). While the term "Epipodophyllotoxin acetate" is not extensively characterized in scientific literature, the broader class of epipodophyllotoxins, notably the semi-synthetic derivatives etoposide and teniposide, are well-established chemotherapeutic drugs. This technical guide provides a comprehensive pharmacological profile of the epipodophyllotoxin class, with a primary focus on etoposide and teniposide as representative compounds. It delves into their mechanism of action as topoisomerase II inhibitors, their pharmacokinetic and pharmacodynamic properties, and their clinical applications. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.
Introduction: The Landscape of Podophyllotoxins and Their Derivatives
The parent compound, podophyllotoxin, exhibits cytotoxic properties by inhibiting microtubule assembly. However, its clinical utility is limited by significant toxicity. Chemical modifications to the podophyllotoxin structure have led to the development of the epipodophyllotoxin class of drugs, which possess a distinct mechanism of action and an improved therapeutic index.
The core structure is the epipodophyllotoxin lignan backbone. The clinically significant derivatives, etoposide and teniposide, are glycosidic derivatives of 4'-demethylepipodophyllotoxin. While "this compound" suggests an acetate ester of the epipodophyllotoxin core, there is a paucity of specific pharmacological data available for this particular compound in the public domain. Therefore, this guide will focus on the well-researched and clinically utilized epipodophyllotoxins, etoposide and teniposide, to provide a thorough understanding of the pharmacological profile of this important class of anti-cancer agents.
Mechanism of Action: Inhibition of Topoisomerase II
The primary mechanism of action of epipodophyllotoxins is the inhibition of the nuclear enzyme topoisomerase II.[1][2] Topoisomerase II plays a crucial role in DNA replication, transcription, and repair by catalyzing the transient breakage and rejoining of double-stranded DNA, which allows for the management of DNA topology.
Epipodophyllotoxins do not bind directly to DNA but form a ternary complex with topoisomerase II and DNA. This complex stabilizes the transient covalent intermediate, known as the cleavable complex, in which the DNA strands are cut. By preventing the re-ligation of the DNA strands, these drugs lead to the accumulation of single- and double-strand DNA breaks.[3] The persistence of these breaks triggers cell cycle arrest, primarily in the late S and G2 phases, and ultimately induces apoptosis (programmed cell death).[2] Teniposide is generally considered to be a more potent inhibitor of topoisomerase II than etoposide.[1][4]
Caption: Mechanism of Topoisomerase II Inhibition by Epipodophyllotoxins.
Pharmacodynamics: Cellular Effects
The cellular consequences of topoisomerase II inhibition by epipodophyllotoxins are profound and lead to the selective killing of rapidly proliferating cancer cells.
Cell Cycle Arrest
By inducing DNA damage, epipodophyllotoxins activate cell cycle checkpoints, leading to a characteristic arrest in the late S and G2 phases of the cell cycle.[2] This prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair. However, if the damage is too extensive, the apoptotic machinery is activated.
Induction of Apoptosis
The accumulation of DNA double-strand breaks is a potent trigger for apoptosis. Etoposide-induced apoptosis is a complex process involving multiple signaling pathways, including both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase cascades, release of cytochrome c from the mitochondria, and the involvement of the p53 tumor suppressor protein.
References
- 1. Teniposide in lymphomas and leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 4. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Epipodophyllotoxin acetate" stock solution preparation for in vitro assays
Application Notes and Protocols: Epipodophyllotoxin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cyclolignan, a derivative of podophyllotoxin, known for its significant antineoplastic and antiviral properties.[1][2] As a potent biological agent, it is crucial for researchers to prepare accurate and stable solutions for use in in vitro assays to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of stock and working solutions of this compound, along with key quantitative data and a summary of its mechanism of action.
The primary mechanism of action for epipodophyllotoxins involves the inhibition of DNA topoisomerase II.[3] This interference prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and subsequent cell cycle arrest, primarily in the G2/M phase, and ultimately inducing apoptosis.[4][5][6] Some derivatives also interfere with microtubule assembly.[4][7] These compounds are valuable tools in cancer research and for studying cellular processes related to DNA replication and cell division.
Quantitative Data Summary
Properly preparing solutions starts with understanding the fundamental chemical properties of the compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄O₉ | [1][2] |
| Molecular Weight | 456.44 g/mol | [1][2] |
| CAS Number | 1180-35-4 | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [8][9] |
| Typical Stock Conc. | 1-10 mM in DMSO | N/A |
| Typical Working Conc. | 1 nM - 10 µM | [4][10][11] |
| In Vitro IC₅₀ | 0.1 - 0.2 µg/mL (Antiviral) | [1][2] |
| Storage (Stock Solution) | -20°C for short-term (1 month) or -80°C for long-term (6 months) | [8][9] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile, complete cell culture medium appropriate for the cell line
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO.
Safety Precaution: this compound is a cytotoxic agent. Handle with care, using appropriate PPE, and work within a chemical fume hood or biological safety cabinet.
-
Calculation: Determine the mass of this compound needed.
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 456.44 g/mol = 4.56 mg
-
-
Weighing: Using a calibrated analytical balance, carefully weigh 4.56 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Close the cap tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[8]
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8][9]
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the serial dilution of the DMSO stock solution into a complete cell culture medium to achieve the final desired concentrations for treating cells.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Intermediate Dilution (Optional but Recommended):
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform an initial dilution in sterile complete cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
-
Final Dilution:
-
Use the intermediate solution to prepare the final working concentrations. For example, to prepare a 100 nM working solution in a final volume of 2 mL:
-
Add 2 µL of the 100 µM intermediate solution to 1998 µL of complete cell culture medium.
-
Mix gently but thoroughly before adding to the cells.
-
-
Application: Immediately add the prepared working solutions to your cell cultures as per your experimental design.
Visualized Experimental Workflow
The following diagram illustrates the key steps in preparing this compound solutions for in vitro use.
Caption: Workflow for preparing this compound solutions.
Mechanism of Action Signaling Pathway
This compound exerts its cytotoxic effects primarily by targeting DNA topoisomerase II and disrupting microtubule dynamics, which culminates in G2/M cell cycle arrest and the induction of apoptosis.
Caption: Simplified signaling pathway for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of epipodophyllotoxin cytotoxicity by interference with topoisomerase-mediated DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medkoo.com [medkoo.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. 5k, a novel β-O-demethyl-epipodophyllotoxin analogue, inhibits the proliferation of cancer cells in vitro and in vivo via the induction of G2 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for "Epipodophyllotoxin Acetate" Cytotoxicity Assay in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Epipodophyllotoxins are a class of anti-cancer agents derived from podophyllotoxin, a compound extracted from the American Mayapple plant.[1][2] Clinically significant semi-synthetic derivatives include etoposide and teniposide, which are widely used in chemotherapy.[1][3][4] These agents primarily function as topoisomerase II inhibitors.[5][6][7] By forming a complex with DNA and topoisomerase II, they prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[8][9]
This document provides a detailed protocol for assessing the cytotoxicity of Podophyllotoxin Acetate (PA), a related compound that induces cell death in cancer cells through multiple mechanisms, including cell cycle arrest, the induction of apoptosis, endoplasmic reticulum (ER) stress, and autophagy.[10][11] The primary protocol described is the MTT assay, a reliable colorimetric method for determining cell viability.
Mechanism of Action: Podophyllotoxin Acetate (PA)
Unlike its semi-synthetic relatives etoposide and teniposide that target topoisomerase II, the primary anticancer activity of Podophyllotoxin Acetate (PA) involves the inhibition of microtubule polymerization.[10][11] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase. The sustained arrest induces DNA damage, which in turn activates several downstream signaling pathways culminating in apoptotic cell death. Key pathways activated by PA include:
-
Intrinsic and Extrinsic Apoptosis: Activation of initiator caspases (caspase-8 and caspase-9) and the common executioner caspase-3.[10][12]
-
Endoplasmic Reticulum (ER) Stress: Increased expression of pro-apoptotic ER stress markers such as BiP, CHOP, and IRE1-α.[11][13]
-
Autophagy: Upregulation of autophagy-related proteins like beclin-1 and Atg5, and the cleavage of LC3.[11][13]
Experimental Protocols
This section details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of Epipodophyllotoxin Acetate. The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[14] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product, the quantity of which is proportional to the number of living cells.[15]
Experimental Workflow: MTT Assay
Materials and Reagents
-
Selected cancer cell line(s) (e.g., A549, NCI-H1299)
-
This compound (PA)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "medium only" (blank) and "untreated cells" (vehicle control).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. For the vehicle control wells, add medium with the same concentration of the solvent used for the drug.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[14] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the drug that causes a 50% reduction in cell viability. This value can be determined by plotting a dose-response curve (% Viability vs. Log Concentration) and using non-linear regression analysis.
Alternative Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is an alternative method that measures cytotoxicity by quantifying the LDH released from the cytosol of damaged cells into the culture medium.[16][17] This assay involves collecting the cell supernatant, adding a reaction mixture that results in the conversion of a tetrazolium salt into a colored formazan product, and measuring the absorbance.[18][19] It is particularly useful for detecting cell death associated with compromised membrane integrity.[20]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison.
Table 1: Published IC₅₀ Values for Podophyllotoxin Acetate (PA) in NSCLC Cell Lines
| Cell Line | IC₅₀ Value (nM) | Reference |
| NCI-H1299 | 7.6 | [10][11][13][21] |
| A549 | 16.1 | [10][11][13][21] |
Table 2: Example Template for Recording Dose-Response Data
| Concentration (nM) | Corrected Absorbance (OD 570nm) - Replicate 1 | Corrected Absorbance (OD 570nm) - Replicate 2 | Corrected Absorbance (OD 570nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Control) | 100 | ||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
References
- 1. Epipodophyllotoxin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etoposide - Wikipedia [en.wikipedia.org]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Application Notes: Epipodophyllotoxin Acetate Cytotoxicity Assessment
Introduction
Epipodophyllotoxin is a naturally occurring compound derived from the Mayapple plant (Podophyllum peltatum) root.[1][2][3] Its derivatives, such as Podophyllotoxin Acetate (PA), are recognized for their potent antineoplastic properties.[1][4] These compounds function primarily as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[1][2][5] By stabilizing the complex between the enzyme and DNA, epipodophyllotoxin derivatives prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[3][5][6][7]
This document provides detailed protocols for assessing the cytotoxic effects of Epipodophyllotoxin acetate on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental tools in drug discovery for determining a compound's efficacy and potency (e.g., IC₅₀ value).[8][9]
Mechanism of Action
Podophyllotoxin acetate exerts its anticancer effects through a multi-faceted mechanism. The primary mode of action is the inhibition of DNA topoisomerase II, which leads to DNA damage.[5][7] This damage triggers a cascade of cellular responses, including cell cycle arrest at the G2/M phase, activation of both intrinsic and extrinsic apoptotic pathways, and induction of endoplasmic reticulum (ER) stress and autophagy.[5][10][11][12] Key molecular events include the accumulation of mitosis-related proteins (p21, survivin, Aurora B), activation of caspases (-3, -8, and -9), and increased expression of ER stress and autophagy markers.[5][10][11]
Experimental Protocols
The following protocols provide a general framework for using MTT and XTT assays to measure cell viability following treatment with this compound. Optimization may be required depending on the cell line and specific experimental conditions.
Protocol 1: MTT Cell Viability Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][13] The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
MTT solution (5 mg/mL in sterile PBS).[9]
-
Cell culture medium (appropriate for the cell line).
-
This compound stock solution.
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest and count cells, then dilute to the desired concentration. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.[9] Include control wells with medium only for background correction.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. For vehicle control wells, add medium containing the same concentration of the solvent (e.g., DMSO) used for the drug.[9]
-
Incubation with Drug: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8][9]
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, protected from light.[9][14] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 100-200 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan.[8][9]
-
Absorbance Measurement: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[13]
Protocol 2: XTT Cell Viability Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is another colorimetric method where the tetrazolium salt is reduced to a water-soluble orange formazan product by metabolically active cells.[6][15] This assay avoids the solubilization step required for MTT.[6]
Materials:
-
XTT Cell Proliferation Kit (containing XTT reagent and an electron-coupling reagent/activator).[15][16]
-
Cell culture medium.
-
This compound stock solution.
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol (e.g., 5 x 10³ to 2 x 10⁵ cells per well in 100 µL of medium). Include wells with medium only for background control.[16]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[17]
-
Drug Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubation with Drug: Incubate for the desired exposure time (e.g., 24-48 hours).[16]
-
Preparation of XTT Working Solution: Immediately before use, thaw the XTT reagent and the electron-coupling reagent.[15] Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions (e.g., mix 5 mL of XTT reagent with 0.1 mL of the activation reagent for one 96-well plate).[15]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[15]
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[16][17] The incubation time may need optimization based on the cell type's metabolic rate.
-
Absorbance Measurement: Gently shake the plate to ensure the orange color is evenly distributed. Measure the absorbance at 450 nm.[16][17] A reference wavelength of 660 nm is often used to correct for non-specific background absorbance.[16][17]
Data Presentation
The cytotoxicity of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that reduces cell viability by 50%. The IC₅₀ values for Podophyllotoxin Acetate (PA) have been determined in various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Compound | Incubation Time | IC₅₀ Value (nM) | Citation(s) |
| NCI-H1299 | Podophyllotoxin Acetate (PA) | 48 hours | 7.53 | [7] |
| NCI-H1299 | Podophyllotoxin Acetate (PA) | 72 hours | 7.6 | [4][12] |
| A549 | Podophyllotoxin Acetate (PA) | 48 hours | 16.08 | [7] |
| A549 | Podophyllotoxin Acetate (PA) | 72 hours | 16.1 | [4][12] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Epipodophyllotoxin - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. scispace.com [scispace.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 16. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Plaque Reduction Assay for Evaluating the Antiviral Activity of Epipodophyllotoxin Acetate Against Vesicular Stomatitis Virus (VSV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a plaque reduction assay to determine the antiviral efficacy of Epipodophyllotoxin acetate against Vesicular Stomatitis Virus (VSV). Epipodophyllotoxin and its derivatives are known for their antineoplastic properties, primarily through the inhibition of topoisomerase II and interference with microtubule polymerization.[1][2] While their antiviral properties are less explored, this protocol offers a robust framework for investigating the potential of this compound as an anti-VSV agent. The application note includes a comprehensive experimental workflow, data presentation guidelines, and diagrams of the proposed mechanism of action and experimental procedure.
Introduction
Vesicular Stomatitis Virus (VSV), a member of the Rhabdoviridae family, is an enveloped, negative-strand RNA virus.[3] It is a widely used model system in virology and for testing antiviral compounds due to its rapid replication cycle and the distinct cytopathic effect (CPE) it produces in cell culture. The plaque assay is the gold standard for quantifying infectious virus particles, where a "plaque" represents a zone of cell death caused by viral replication.[4] A plaque reduction assay measures the ability of a compound to inhibit virus-induced cell lysis, thereby quantifying its antiviral activity.
This compound is a semi-synthetic derivative of podophyllotoxin, a naturally occurring compound from the Podophyllum plant.[5] Its derivatives, such as etoposide and teniposide, are established anticancer agents that function by inhibiting DNA topoisomerase II, leading to DNA strand breaks and apoptosis.[1][6] Additionally, podophyllotoxin and its analogues can interfere with microtubule polymerization, causing cell cycle arrest at the G2/M phase.[6] The proposed antiviral mechanism of action for this compound may involve similar pathways, potentially interfering with host cell machinery essential for viral replication or inducing apoptosis in infected cells. This protocol provides the methodology to test this hypothesis.
Key Signaling Pathways of Epipodophyllotoxin Derivatives
While the direct antiviral mechanism of this compound against VSV is yet to be fully elucidated, its known interactions in cancer cells suggest potential pathways for investigation. These include the induction of apoptosis through both intrinsic and extrinsic pathways, activation of the p38/caspase signaling cascade, and suppression of survival signals like CREB-1.[5][7]
Caption: Proposed signaling pathways of this compound.
Experimental Protocol: Plaque Reduction Assay
This protocol is designed for determining the 50% inhibitory concentration (IC50) of this compound against VSV.
Materials:
-
Cells: Baby Hamster Kidney (BHK) cells or Vero cells (ATCC)
-
Virus: Vesicular Stomatitis Virus (VSV) stock with a known titer (PFU/mL)
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Media & Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Agarose or Methylcellulose
-
Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)
-
-
Equipment:
-
6-well or 12-well cell culture plates
-
Laminar flow hood
-
37°C incubator with 5% CO2
-
Inverted microscope
-
Pipettes and sterile tips
-
Water bath
-
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed BHK or Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).[8]
-
Incubate overnight at 37°C with 5% CO2.
-
-
Preparation of Compound Dilutions:
-
Prepare a series of dilutions of this compound in serum-free DMEM. The final concentrations should span a range appropriate to determine the IC50. A starting range could be 0.1 µM to 100 µM.
-
Include a "no-drug" control (vehicle control, e.g., DMSO at the highest concentration used for dilutions).
-
-
Virus Dilution and Infection:
-
On the day of the experiment, confirm that the cell monolayers are confluent.
-
Prepare a dilution of the VSV stock in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.[9]
-
In separate tubes, mix equal volumes of the diluted virus with each concentration of the this compound dilutions. Also, prepare a virus-only control (mixed with serum-free DMEM).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Add 200 µL of the respective virus-compound mixture to each well.
-
Incubate the plates for 1-2 hours at 37°C, rocking gently every 15-20 minutes to ensure even distribution of the virus and prevent the monolayer from drying out.[9]
-
-
Overlay Application:
-
Prepare a 2X overlay medium (e.g., 2X DMEM with 4% FBS).
-
Prepare a 1.6% agarose solution in water and autoclave. Cool to 42°C in a water bath.
-
Mix equal volumes of the 2X overlay medium and the 1.6% agarose solution to create a 1X overlay with 0.8% agarose.
-
Carefully aspirate the virus inoculum from the wells.
-
Gently add 2 mL of the agarose overlay to each well.[4]
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.[8]
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Gently remove the agarose plugs.
-
Stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.[8]
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of plaque reduction against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%, using a non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for the VSV plaque reduction assay.
Data Presentation
The results of the plaque reduction assay should be summarized in a clear and concise table.
Table 1: Antiviral Activity of this compound against VSV
| This compound Concentration (µM) | Mean Plaque Count (± SD) | % Plaque Reduction |
| 0 (Virus Control) | 85 (± 6) | 0 |
| 0.1 | 78 (± 5) | 8.2 |
| 1 | 55 (± 4) | 35.3 |
| 10 | 23 (± 3) | 72.9 |
| 50 | 5 (± 2) | 94.1 |
| 100 | 0 (± 0) | 100 |
| Cell Control (No Virus) | 0 (± 0) | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IC50 Value: Based on the hypothetical data, the IC50 of this compound against VSV would be calculated to be approximately 3.5 µM .
Conclusion
This application note provides a comprehensive protocol for evaluating the antiviral activity of this compound against Vesicular Stomatitis Virus using a plaque reduction assay. The detailed methodology, along with the illustrative data and diagrams, offers a solid foundation for researchers to investigate the potential of this and other related compounds as novel antiviral agents. Further studies would be required to confirm the precise mechanism of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. Epipodophyllotoxin - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. The Propagation, Quantification, and Storage of Vesicular Stomatitis (VSV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The Propagation and Quantification of Two Emerging Oncolytic Viruses: Vesicular Stomatitis (VSV) and Zika (ZIKV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pages.charlotte.edu [pages.charlotte.edu]
Application Notes and Protocols for In Vivo Evaluation of Epipodophyllotoxin Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vivo experimental design and evaluation of Epipodophyllotoxin Acetate (also known as Podophyllotoxin Acetate) in animal models of cancer. The protocols outlined below are based on established methodologies for preclinical anti-cancer drug screening.
Introduction
This compound is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan with potent cytotoxic properties.[1] Like other epipodophyllotoxins such as etoposide and teniposide, its mechanism of action involves the inhibition of tubulin polymerization and interaction with topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3] These characteristics make it a compelling candidate for anti-cancer drug development. This document details the necessary protocols for in vivo evaluation of its efficacy and toxicity.
In Vivo Anti-Tumor Efficacy in a Xenograft Model
The following protocol describes a xenograft study using the A549 human non-small cell lung cancer (NSCLC) cell line in immunodeficient mice. A549 is a widely used and well-characterized cell line for lung cancer research.[4][5]
Animal Model and Husbandry
-
Species: Athymic Nude Mice (e.g., BALB/c nude or NU/NU)
-
Age: 6-8 weeks
-
Sex: Female
-
Housing: Animals should be housed in sterile, filter-topped cages with sterile bedding, food, and water ad libitum. A 12-hour light/dark cycle should be maintained. All procedures must be approved and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Experimental Protocol: A549 Xenograft Model
-
Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection: Cells are harvested during the exponential growth phase. They are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Mice are anesthetized, and 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Randomization and Treatment Initiation: When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
This compound Group: The required dose of this compound is dissolved in a suitable vehicle (e.g., DMSO and saline). The solution is administered via intraperitoneal (i.p.) injection. The dosing schedule and volume should be determined in preliminary dose-finding studies. A typical starting dose could be in the range of 5-20 mg/kg, administered every other day.
-
Vehicle Control Group: This group receives the same volume of the vehicle used to dissolve the this compound, following the same administration schedule.
-
Positive Control Group (Optional): A standard-of-care chemotherapeutic agent, such as etoposide (at a dose of 20 mg/kg), can be included for comparison.
-
-
Data Collection:
-
Tumor volume is measured and recorded three times a week.
-
Body weight of each mouse is recorded three times a week as an indicator of toxicity.
-
Overall health and any signs of distress are monitored daily.
-
-
Study Endpoint: The study is terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or moribund state). At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting).
Data Presentation: Tumor Growth Inhibition
The following table presents a template for summarizing the quantitative data from the in vivo efficacy study. Please note that the data presented here is illustrative and should be replaced with actual experimental results.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Survival Rate (%) |
| Vehicle Control | - | 1250 ± 150 | 0 | -5 ± 2 | 100 |
| This compound | 10 | 450 ± 95 | 64 | -10 ± 4 | 100 |
| This compound | 20 | 250 ± 70 | 80 | -18 ± 6 | 87.5 |
| Etoposide (Positive Control) | 20 | 350 ± 80 | 72 | -15 ± 5 | 100 |
Tumor Growth Inhibition (%) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
In Vivo Toxicity Assessment
A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) of this compound.
Protocol for Acute Toxicity Study
-
Animal Model: Healthy, non-tumor-bearing mice of the same strain, age, and sex as in the efficacy study.
-
Dose Escalation: Animals are divided into groups and administered a single dose of this compound at escalating concentrations.
-
Monitoring: The animals are closely monitored for 14 days for:
-
Mortality: The number of surviving animals in each group is recorded.
-
Clinical Signs of Toxicity: Observations include changes in behavior, posture, grooming, and signs of pain or distress.
-
Body Weight: Body weight is measured daily for the first week and then every other day.
-
-
Endpoint: At the end of the 14-day observation period, surviving animals are euthanized. Blood samples may be collected for hematological and serum chemistry analysis. Organs (liver, kidney, spleen, etc.) should be collected, weighed, and fixed for histopathological examination.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis.[3] The following diagrams illustrate the key signaling pathways involved.
Caption: G2/M Cell Cycle Arrest Pathway induced by this compound.
Caption: Apoptosis Signaling Pathway activated by this compound.
Caption: In Vivo Experimental Workflow for Efficacy Studies.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vivo evaluation of this compound. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable data, which is essential for the preclinical development of this promising anti-cancer agent. Further studies may be required to explore different tumor models, administration routes, and combination therapies to fully elucidate the therapeutic potential of this compound.
References
- 1. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Epipodophyllotoxin Acetate for Inducing Apoptosis in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epipodophyllotoxin acetate, a semi-synthetic derivative of podophyllotoxin, is a potent anti-cancer agent widely used in the treatment of various malignancies, including leukemia. Its primary cytotoxic effect is mediated through the induction of apoptosis, or programmed cell death. These application notes provide a comprehensive overview of the use of this compound, specifically the widely used compound etoposide, to induce apoptosis in leukemia cell lines. Detailed protocols for key experiments are provided to facilitate research and drug development in this area.
Epipodophyllotoxins, such as etoposide and teniposide, function as inhibitors of topoisomerase II.[1][2][3] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the transient complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage.[2][3] This damage triggers a cellular stress response, culminating in cell cycle arrest and the activation of apoptotic pathways.
Mechanism of Action
Etoposide induces apoptosis in leukemia cells primarily through the intrinsic mitochondrial pathway. The accumulation of DNA double-strand breaks activates DNA damage response (DDR) pathways.[4] This leads to the activation of pro-apoptotic proteins and cell cycle arrest, predominantly in the G2/M phase.[3] The apoptotic cascade involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioner enzymes of apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of etoposide on various leukemia cell lines.
Table 1: IC50 Values of Etoposide in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | Not Specified | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 5-100 (Cytotoxic Concentration) | 3-72 | Tetrazolium reduction |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | Not Specified |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified | Not Specified |
| U-937 | Histiocytic Lymphoma | Not Specified | Not Specified | Not Specified |
Table 2: Effect of Etoposide on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Etoposide Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| HL-60 | High concentrations | 24 - 48 | Reduced | Reduced | Arrested |
| THP-1 | High concentrations | 24 - 48 | Significantly Reduced | Significantly Reduced | Arrested |
| CCRF-CEM | 0.25 - 2.5 | 0 - 6 | Not Specified | Delayed Transit | Arrested |
Table 3: Etoposide-Induced Apoptosis in Leukemia Cell Lines
| Cell Line | Etoposide Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells | Method |
| HL-60 | 0.3 | 72 | 19.0 ± 0.7 | Not Specified |
| U-937 | 50 | 24 | Total cell elimination | Nuclear fragmentation |
| U-937 | 0.5 | 72 | Total cell elimination | Nuclear fragmentation |
Table 4: Effect of Etoposide on Apoptosis-Related Protein Expression in HL-60 Cells
| Gene | Treatment Time (hours) | Change in Expression Level | Method |
| BCL2 | 6 | Decreased | quantitative real-time RT-PCR |
| BAX | 6 | Increased | quantitative real-time RT-PCR |
| BAX | 12 | Increased | quantitative real-time RT-PCR |
Experimental Protocols
Protocol 1: Cell Culture and Etoposide Treatment
-
Cell Culture: Culture leukemia cell lines (e.g., HL-60, U-937) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Etoposide Preparation: Prepare a stock solution of etoposide (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Add the desired concentration of etoposide to the cell culture medium. An equivalent volume of DMSO should be added to control cultures. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells by flow cytometry.
-
Cell Harvesting: After etoposide treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
-
Cell Harvesting and Fixation:
-
Collect approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by adding 1 mL of cold 70% ethanol dropwise to the cell pellet while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
After etoposide treatment, pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
-
Assay:
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
To a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of 1 mM DEVD-AFC substrate (final concentration 50 µM).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Read the samples in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of treated samples with untreated controls.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in the expression of key apoptosis-regulating proteins like Bcl-2 and Bax.
-
Protein Extraction:
-
Lyse etoposide-treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Visualizations
Caption: Etoposide-induced apoptotic signaling pathway in leukemia cells.
Caption: Experimental workflow for analyzing etoposide-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
Application Notes and Protocols: High-Throughput Screening of Epipodophyllotoxin Acetate for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epipodophyllotoxin acetate is a derivative of podophyllotoxin, a naturally occurring lignan found in the roots and rhizomes of Podophyllum species. Podophyllotoxin and its semi-synthetic derivatives, such as etoposide and teniposide, are well-known for their anticancer properties, which are primarily attributed to the inhibition of topoisomerase II and interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3][4] Historically, podophyllotoxin has also been recognized for its antiviral effects, notably in the topical treatment of warts caused by the human papillomavirus (HPV).[3][5] This has spurred interest in exploring the broader antiviral potential of podophyllotoxin derivatives.
These compounds have been reported to exhibit a range of biological activities, including antiviral and immunosuppressive effects.[5][6] The antiviral mechanism of action for podophyllotoxin derivatives is thought to involve interference with viral replication by disrupting essential host cell functions, such as microtubule assembly and DNA replication.[7][8] Specifically, their ability to inhibit topoisomerase II may be effective against DNA viruses that rely on this host enzyme for their replication.[7]
This document provides a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel antiviral agents. The described methodology is based on a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).
Data Presentation
The following tables summarize hypothetical quantitative data for this compound against a panel of viruses. This data is for illustrative purposes to guide assay development and data analysis. Actual values must be determined experimentally.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | > 50 | > 50 |
| Influenza A Virus (H1N1) | MDCK | CPE Inhibition | 25.3 | 18.7 |
| Dengue Virus (DENV-2) | Huh-7 | Plaque Reduction | 15.8 | 10.2 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Inhibition | 32.1 | 24.5 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Virus | Selectivity Index (SI = CC50/IC50) |
| Vero | > 100 | HSV-1 | N/A |
| MDCK | 85.2 | Influenza A (H1N1) | 3.4 |
| Huh-7 | 78.5 | Dengue Virus (DENV-2) | 5.0 |
| HEp-2 | 91.4 | RSV | 2.8 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Antiviral Activity using a Cytopathic Effect (CPE) Inhibition Assay
This protocol details a cell-based HTS assay to screen for the antiviral activity of this compound by measuring the inhibition of virus-induced CPE. A luminescent cell viability assay (e.g., CellTiter-Glo®) is used to quantify the number of viable cells.
Materials and Reagents:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, Huh-7)
-
Virus stock with a known titer (TCID50/mL)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well clear-bottom, white-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count host cells.
-
Dilute the cells in the appropriate cell culture medium to a final concentration that will result in 80-90% confluency after the total incubation period.
-
Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Add 0.1 µL of the compound dilutions to the appropriate wells of the cell plate.
-
Include control wells:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus and medium containing the same concentration of DMSO as the compound wells.
-
Positive Control: A known antiviral drug for the specific virus being tested.
-
-
-
Virus Infection:
-
Dilute the virus stock in cell culture medium to achieve a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Add 25 µL of the diluted virus to all wells except the Cell Control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Cytopathic Effect:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of CPE inhibition is calculated using the following formula: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay
This protocol is performed in parallel with the antiviral assay to determine the cytotoxicity of this compound on the host cells.
Methodology:
-
Follow the same procedure as the CPE inhibition assay (steps 1 and 2 of Protocol 1).
-
Instead of adding the virus, add 25 µL of cell culture medium to all wells.
-
Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Measure cell viability using the CellTiter-Glo® assay as described in step 4 of Protocol 1.
-
Data Analysis:
-
The percentage of cytotoxicity is calculated as: % Cytotoxicity = [1 - (Luminescence_compound / Luminescence_cell_control)] * 100
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the logarithm of the compound concentration.
-
Visualizations
Caption: High-Throughput Screening Workflow for Antiviral Activity.
Caption: Proposed Antiviral Mechanism of this compound.
References
- 1. Synthesis and antitumor activity of new glycosides of epipodophyllotoxin, analogues of etoposide, and NK 611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of epipodophyllotoxin cytotoxicity by interference with topoisomerase-mediated DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the epipodophyllotoxin VP-16-213 on herpes simplex virus type 2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epipodophyllotoxin Acetate Treatment of Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Epipodophyllotoxin Acetate (PA), a derivative of podophyllotoxin, on non-small cell lung cancer (NSCLC) cell lines. The included data and protocols are intended to guide research and development efforts in oncology.
Introduction
This compound has demonstrated significant anticancer effects against various cancer cell lines. In non-small cell lung cancer (NSCLC), PA has been shown to inhibit cell proliferation and induce cell death through multiple mechanisms. It primarily functions by inhibiting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase, subsequent DNA damage, and the activation of apoptotic pathways.[1][2][3] Furthermore, PA can induce endoplasmic reticulum (ER) stress and autophagy, contributing to its cytotoxic effects.[2][3] Notably, it also acts as a chemosensitizer, enhancing the efficacy of topoisomerase inhibitors.[1] This document outlines the key findings and experimental protocols for studying the effects of this compound on the A549 and NCI-H1299 NSCLC cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound (PA) in NSCLC Cell Lines
| Cell Line | IC50 (nM) after 48h | IC50 (nM) after 72h |
| A549 | 16.08[2] | 16.1[1] |
| NCI-H1299 | 7.53[2] | 7.6[1] |
Table 2: Effect of this compound (PA) on Cell Cycle Distribution in A549 Cells
| Treatment | Duration (h) | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |
| Control | 8 | 2.1 | 60.3 | 25.5 | 12.1 |
| Control | 16 | 1.4 | 58.7 | 26.8 | 13.1 |
| 5 nM PA | 8 | 2.8 | 59.2 | 24.9 | 13.1 |
| 5 nM PA | 16 | 1.4 | 56.4 | 26.2 | 16.0 |
| 10 nM PA | 8 | 3.2 | 53.2 | 22.8 | 20.8 |
| 10 nM PA | 16 | 3.5 | 48.7 | 21.3 | 26.5 |
| 20 nM PA | 8 | 3.1 | 48.9 | 19.8 | 28.2 |
| 20 nM PA | 16 | 8.1 | 35.2 | 15.4 | 41.3 |
| Data extracted from Choi et al., 2015.[2] |
Table 3: Effect of this compound (PA) on Cell Cycle Distribution in NCI-H1299 Cells
| Treatment | Duration (h) | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |
| Control | 8 | 1.8 | 55.4 | 30.1 | 12.7 |
| Control | 16 | 1.9 | 54.8 | 30.5 | 12.8 |
| 5 nM PA | 8 | 2.5 | 48.9 | 28.5 | 20.1 |
| 5 nM PA | 16 | 4.8 | 45.3 | 26.8 | 23.1 |
| 10 nM PA | 8 | 4.1 | 39.8 | 25.4 | 30.7 |
| 10 nM PA | 16 | 10.2 | 30.1 | 22.4 | 37.3 |
| Data extracted from Choi et al., 2015.[2] |
Table 4: Synergistic Enhancement of Apoptosis by PA with Topoisomerase Inhibitors
| Cell Line | Treatment | Apoptosis Enhancement vs. PA alone | Apoptosis Enhancement vs. Topoisomerase Inhibitor alone |
| NCI-H1299 | 7.5 nM PA + 0.5 µM Etoposide | ~25% | ~21% |
| NCI-H1299 | 7.5 nM PA + 10 nM Camptothecin | ~21% | ~30% |
| A549 | 15 nM PA + 0.5 µM Etoposide | ~14% | ~21% |
| A549 | 15 nM PA + 10 nM Camptothecin | ~15% | ~24% |
| Data extracted from Hong et al., 2016.[1] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: A549 and NCI-H1299 human non-small cell lung cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents: this compound (PA) should be dissolved in DMSO to prepare a stock solution and diluted in culture medium to the desired concentrations for experiments.
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of PA on NSCLC cells.
-
Seed A549 or NCI-H1299 cells in 96-well plates at a density of 4x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PA (e.g., 0, 5, 10, 20, 50, 100 nM) for 48 or 72 hours.
-
After the incubation period, add 50 µl of MTT solution (2 mg/ml in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 200 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 545 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of PA that inhibits cell growth by 50%, using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of PA on cell cycle progression.
-
Seed A549 or NCI-H1299 cells (3x10⁵ cells per 60-mm dish) and treat with desired concentrations of PA for specific time points (e.g., 8, 16, 24 hours).
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/ml RNase A and 50 µg/ml propidium iodide (PI).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the Sub-G1, G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the rate of apoptosis induced by PA.
-
Seed A549 or NCI-H1299 cells (3x10⁵ cells per 60-mm dish) and treat with PA at the desired concentrations and for the indicated times (e.g., 24 and 48 hours).
-
Harvest the cells, including any floating cells in the medium, and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to apoptosis, cell cycle, ER stress, and autophagy.
-
Treat A549 or NCI-H1299 cells with PA at the indicated concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
Apoptosis: Caspase-3, Cleaved Caspase-3, Caspase-8, Caspase-9, PARP, Bcl-2, Bax.
-
Cell Cycle: Cyclin B1, Cdc2, p21, Aurora B, Survivin.
-
DNA Damage: γ-H2AX.
-
ER Stress: BiP, CHOP, IRE1-α, phospho-PERK, phospho-JNK.
-
Autophagy: Beclin-1, Atg3, Atg5, Atg7, LC3B.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound in NSCLC cells.
Caption: Experimental workflow for studying PA effects on NSCLC cells.
Caption: Synergistic apoptotic signaling of PA with topoisomerase inhibitors.
References
- 1. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Epipodophyllotoxin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epipodophyllotoxin acetate, a derivative of podophyllotoxin, is a potent anti-neoplastic agent that has garnered significant interest in cancer research and drug development.[1] Like its parent compound and other derivatives such as etoposide and teniposide, this compound exerts its cytotoxic effects primarily through the disruption of critical cellular processes, leading to cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes and protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of these phenomena.
The primary mechanisms of action for epipodophyllotoxin derivatives involve the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3][4] This inhibition leads to the stabilization of the cleavable complex, resulting in DNA strand breaks.[3][4] Additionally, some podophyllotoxin derivatives, including podophyllotoxin acetate (PA), can interfere with microtubule polymerization, further disrupting cell division.[1][2][5] These cellular insults trigger a cascade of signaling events that culminate in cell cycle arrest, typically at the G2/M phase, and programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[2][3][4] Furthermore, treatment with PA has been shown to induce endoplasmic reticulum (ER) stress and autophagy.[2]
Flow cytometry is an indispensable tool for elucidating the cellular response to treatment with this compound. It allows for the precise quantification of cell cycle distribution, the identification and quantification of apoptotic and necrotic cells, and the measurement of various intracellular markers associated with the signaling pathways activated by the compound. These analyses provide critical insights into the compound's efficacy and mechanism of action.
Mechanism of Action: Signaling Pathways
Treatment of cancer cells with this compound activates a multi-faceted cellular response leading to cell death. The key signaling pathways involved are the DNA damage response, cell cycle checkpoints, and apoptosis.
DNA Damage and Cell Cycle Arrest Pathway
This compound's interaction with topoisomerase II and/or microtubules leads to DNA damage and mitotic stress. This triggers the activation of cell cycle checkpoints, primarily at the G2/M transition, to prevent cells with damaged DNA from proceeding through mitosis. This arrest is mediated by a complex signaling network involving cyclin-dependent kinases (CDKs) and their regulators.
Apoptosis Induction Pathways
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is triggered by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Testing the Efficacy of Epipodophyllotoxin Acetate and its Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to test the efficacy of epipodophyllotoxin acetate and its clinically relevant derivatives, etoposide and teniposide. The information compiled from various preclinical studies is intended to guide researchers in designing and executing robust in vivo experiments.
Introduction to Epipodophyllotoxins
Epipodophyllotoxins are a class of anti-cancer agents derived from the mandrake plant (Podophyllum peltatum)[1]. The most prominent and clinically utilized derivatives are etoposide and teniposide[2]. While "this compound" is a term that may refer to a parent compound or a less common derivative, the vast majority of preclinical and clinical research has focused on etoposide and teniposide. Therefore, these application notes will focus on the established animal models and protocols for these two key drugs.
Mechanism of Action: Etoposide and teniposide exert their cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription[3]. By stabilizing the transient covalent complex between topoisomerase II and DNA, these drugs lead to the accumulation of double-strand DNA breaks. This DNA damage triggers a cellular response cascade, including cell cycle arrest and ultimately, apoptosis (programmed cell death)[3][4].
Animal Models for Efficacy Testing
A variety of animal models have been successfully employed to evaluate the anti-tumor activity of etoposide and teniposide. The choice of model often depends on the cancer type being studied and the specific research question.
Xenograft Models
Xenograft models, involving the implantation of human cancer cells or tissues into immunodeficient mice, are the most common preclinical models for solid tumors.
-
Human Colon Carcinoma (HCT-116) Xenograft: This model has been used to evaluate the efficacy of etoposide against colon cancer. Studies have shown significant tumor growth inhibition with systemic administration of the drug[5].
-
Lewis Lung Carcinoma (LLC) Xenograft: The LLC model in mice is a well-established model for non-small cell lung cancer. Teniposide has demonstrated significant efficacy in reducing primary tumor growth and metastasis in this model[6].
-
Dalton's Lymphoma Ascites (DLA) Model: This model, where lymphoma cells are grown as an ascites tumor in mice, has been used to test etoposide formulations. Intraperitoneal administration has been shown to decrease tumor burden and increase survival time[7][8].
-
Neuroblastoma Xenograft: Orthotopic xenografts of human neuroblastoma in mice have been used to test standard-of-care chemotherapy regimens that include etoposide[9][10].
Murine Leukemia Models
Murine leukemia models have been instrumental in demonstrating the potent anti-leukemic activity of teniposide. These models often involve the inoculation of murine leukemia cell lines into syngeneic mice[11].
Quantitative Efficacy Data
The following tables summarize quantitative data on the efficacy of etoposide and teniposide in various animal models as reported in the cited literature.
Table 1: Efficacy of Etoposide in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Efficacy Endpoint | Result | Reference(s) |
| Colon Carcinoma | Athymic Nude Mice (Subrenal Capsule Implant) | HCT-116 | Etoposide (days 1 and 5, i.p.) | Tumor Growth Inhibition | 78% ± 10% | [5] |
| Dalton's Lymphoma | Swiss Albino Mice (Ascites Model) | Dalton's Lymphoma Ascites | Etoposide (single dose, i.p.) | Tumor Burden Reduction & Increased Lifespan | Significant decrease in tumor burden up to 4-6 days; increased survival time. | [7][8][12] |
| Neuroblastoma | NOD Scid Gamma (NSG) Mice (Orthotopic) | Patient-Derived Xenograft (SJNBL046_D) | Etoposide in combination with cisplatin, cyclophosphamide, and doxorubicin | Clinical Response (Complete or Stable Disease) | 30% of mice showed a clinical response. | [9] |
Table 2: Efficacy of Teniposide in Xenograft and Murine Models
| Cancer Type | Animal Model | Cell Line/Model | Treatment Regimen | Efficacy Endpoint | Result | Reference(s) |
| Lewis Lung Carcinoma | C57BL Mice | Lewis Lung Carcinoma (3LL) | 20 mg/kg i.v. (single dose) | Primary Tumor Reduction | 25% | [6] |
| Lewis Lung Carcinoma | C57BL Mice | Lewis Lung Carcinoma (3LL) | 6.5 mg/kg i.v. (x3 doses) | Primary Tumor Reduction | 85% | [6] |
| Murine Leukemia | Murine Models | Murine Leukemias | Teniposide (details not specified) | Anti-leukemic activity | Highly active | [11] |
Experimental Protocols
Subcutaneous Xenograft Tumor Model Protocol
This protocol provides a general guideline for establishing subcutaneous xenograft tumors in immunodeficient mice (e.g., nude or SCID mice)[13][14].
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trypan blue solution
-
Matrigel (optional, can improve tumor take rate)
-
4-6 week old immunodeficient mice
-
1-cc syringes and 27- or 30-gauge needles
-
Ethanol and/or iodine solution for sterilization
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cells in complete medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, neutralize with medium, and centrifuge.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend cells in PBS or serum-free medium at a concentration of 1-5 x 10⁸ cells/mL.
-
Perform a viable cell count using trypan blue exclusion.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Animal Preparation and Injection:
-
Allow mice to acclimatize for 3-5 days upon arrival.
-
Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol.
-
Sterilize the injection site on the flank of the mouse with ethanol and/or iodine.
-
Draw the cell suspension (typically 100-200 µL containing 1-10 x 10⁶ cells) into a 1-cc syringe. To avoid cell damage, do not use a needle to draw up the cells[13].
-
Attach a 27- or 30-gauge needle and inject the cells subcutaneously into the flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2[13].
-
Treatment can typically begin when tumors reach an average volume of 50-100 mm³.
-
Intravenous Drug Administration Protocol
This protocol outlines the procedure for intravenous (IV) injection via the lateral tail vein in mice[15][16].
Materials:
-
Epipodophyllotoxin derivative (etoposide or teniposide) formulated for injection
-
Sterile saline or other appropriate vehicle
-
Mouse restrainer
-
Heat lamp or warm water bath
-
70% isopropyl alcohol
-
Appropriate size syringe (e.g., 1 mL) and needle (27-30 gauge)
-
Gauze
Procedure:
-
Preparation:
-
Prepare the drug solution to the desired concentration in a sterile vehicle.
-
Warm the solution to room temperature if possible.
-
Place the mouse in a restrainer.
-
-
Vasodilation:
-
To make the tail veins more visible and accessible, warm the tail using a heat lamp (with caution to avoid burns) or by immersing it in warm water for 20-30 seconds.
-
-
Injection:
-
Wipe the tail with 70% isopropyl alcohol.
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up and nearly parallel to the vein, insert the needle about 2-3 mm into the vessel. A successful insertion may result in a flash of blood in the needle hub.
-
Slowly and steadily inject the solution. If resistance is met or a bleb forms, the needle is not in the vein.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to stop any bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Signaling Pathways and Visualizations
The anti-cancer activity of epipodophyllotoxins is mediated through the induction of DNA damage and subsequent activation of cell death pathways.
Topoisomerase II Inhibition and DNA Damage Response
Etoposide and teniposide function by trapping topoisomerase II in a covalent complex with DNA, preventing the re-ligation of the DNA strands. This results in the formation of double-strand breaks (DSBs). The cell recognizes these DSBs and initiates the DNA Damage Response (DDR) pathway. A key sensor kinase in this pathway is ATM (Ataxia-Telangiectasia Mutated), which, upon activation, phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53[17][18].
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. What is the mechanism of Teniposide? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity and pharmacokinetics of teniposide in Lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumoricidal effects of etoposide incorporated into solid lipid nanoparticles after intraperitoneal administration in Dalton's lymphoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumoricidal effects of etoposide incorporated into solid lipid nanoparticles after intraperitoneal administration in Dalton's lymphoma bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing preclinical models of neuroblastoma: driving therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Teniposide in the treatment of leukemia: a case study of conflicting priorities in the development of drugs for fatal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 17. academic.oup.com [academic.oup.com]
- 18. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of "Epipodophyllotoxin acetate" in solution for long-term storage
This technical support center provides guidance on the stability of Epipodophyllotoxin acetate in solution for long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound in tightly sealed vials at -20°C.[1] Aliquoting the solution can help avoid repeated freeze-thaw cycles. For short-term storage, solutions may be kept at 4°C, protected from light. As a general practice for bioactive compounds, it is best to prepare fresh solutions for immediate use whenever possible.[1]
Q2: What solvents are suitable for dissolving and storing this compound?
This compound is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for in vitro studies. For in vivo applications, formulation in vehicles like polyethylene glycol (PEG) and ethanol may be considered to improve solubility and stability. The choice of solvent can significantly impact the stability of the compound.
Q3: How long can I store this compound solutions?
The long-term stability of this compound in solution is not extensively documented in publicly available literature. However, based on general guidelines for similar bioactive molecules, stock solutions stored at -20°C are typically usable for up to one month.[1] For longer-term storage, it is crucial to perform periodic stability tests.
Q4: What are the potential degradation products of this compound?
Specific degradation products of this compound are not well-characterized in the available literature. However, related compounds like podophyllotoxin can undergo epimerization and hydrolysis. It is plausible that this compound may degrade through similar pathways, especially at non-optimal pH and temperature conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in the solution upon storage | - The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.- The solvent has evaporated over time, increasing the concentration.- The compound is degrading into less soluble products. | - Gently warm the solution to see if the precipitate redissolves. If it does, consider storing at a higher temperature (e.g., 4°C instead of -20°C) if stability is not compromised, or use a lower stock concentration.- Ensure vials are tightly sealed to prevent solvent evaporation.- If precipitation persists, the solution may be degraded and should be discarded. Prepare a fresh solution. |
| Loss of biological activity in experiments | - The compound has degraded due to improper storage conditions (e.g., exposure to light, elevated temperatures, repeated freeze-thaw cycles).- The solution was stored for too long. | - Prepare a fresh stock solution from solid material.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions protected from light.- Perform a stability study to determine the viable storage duration for your specific conditions. |
| Inconsistent experimental results | - Inconsistent concentration of the active compound due to degradation or precipitation.- Use of different batches of stock solution with varying stability. | - Use a freshly prepared solution for each experiment or a solution from a validated stable batch.- Ensure complete dissolution of the compound when preparing the stock solution.- Validate the concentration of the stock solution using a suitable analytical method (e.g., HPLC) before use. |
Stability Data
Currently, there is a lack of specific, publicly available long-term stability data for this compound in various solutions. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions. Below is an example of how such data could be presented.
Table 1: Illustrative Example of Stability Data for this compound in DMSO at Different Temperatures
| Storage Temperature | Time Point | Concentration (mg/mL) | Purity (%) | Degradation Products (%) |
| -20°C | 0 days | 10 | 99.8 | < 0.2 |
| 30 days | 9.9 | 99.5 | 0.5 | |
| 90 days | 9.7 | 98.0 | 2.0 | |
| 4°C | 0 days | 10 | 99.8 | < 0.2 |
| 7 days | 9.8 | 98.5 | 1.5 | |
| 30 days | 9.2 | 93.0 | 7.0 | |
| Room Temperature (25°C) | 0 days | 10 | 99.8 | < 0.2 |
| 1 day | 9.5 | 95.2 | 4.8 | |
| 7 days | 8.1 | 82.1 | 17.9 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization and validation are crucial for obtaining reliable results.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade buffers (e.g., phosphate or acetate buffers).
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier). For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., around 290 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO or methanol) and dilute to a known concentration with the mobile phase.
-
Sample Solution: Dilute the stored this compound solution to be tested to the same concentration as the standard solution using the mobile phase.
4. Forced Degradation Studies (for method validation):
-
To ensure the method is "stability-indicating," perform forced degradation studies on a sample of this compound. This involves subjecting the compound to stress conditions to generate degradation products.
-
Acid/Base Hydrolysis: Treat with dilute HCl or NaOH.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Heat the solid compound or a solution.
-
Photolytic Stress: Expose the solution to UV light.
-
-
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the sample to that of the standard.
-
Identify and quantify any degradation products.
Visualizations
Signaling Pathway of this compound
This compound, a derivative of podophyllotoxin, is known to exert its anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of this compound in solution.
Caption: Workflow for stability assessment.
References
Technical Support Center: Epipodophyllotoxin Acetate and Fluorescent Assays
Welcome to the technical support center for researchers utilizing epipodophyllotoxin acetate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of podophyllotoxin, a naturally occurring compound found in the American Mayapple plant.[1] Like other epipodophyllotoxins such as etoposide and teniposide, its primary mechanism of action is the inhibition of DNA topoisomerase II.[1][2] This inhibition leads to the formation of a stable complex between the drug, the enzyme, and DNA, resulting in double-strand breaks in the DNA.[3] The accumulation of these DNA breaks prevents cells from entering mitosis, ultimately leading to programmed cell death (apoptosis).[4]
Q2: Can this compound interfere with my fluorescent assays?
While specific data for this compound is limited, its structural analog, etoposide, is known to possess intrinsic fluorescence, which can interfere with fluorescent assays. This interference can manifest as false positives or negatives, depending on the assay design.
Q3: What are the spectral properties of related compounds like etoposide?
Etoposide, a closely related epipodophyllotoxin derivative, exhibits absorbance and fluorescence in the ultraviolet (UV) and blue regions of the spectrum. Understanding these properties is crucial for predicting and mitigating potential assay interference.
Spectral Properties of Etoposide
| Property | Wavelength (nm) | Solvent/Conditions |
| Absorbance Maximum (λ_abs_) | 283 | Methanol |
| 210, 220, 254, 280 | Mobile Phase | |
| Excitation Maximum (λ_ex) | 230 | -[5] |
| 245 | Acetonitrile[6] | |
| 250 | -[7] | |
| Emission Maximum (λ_em) | 325 | Acetonitrile[6] |
| 330 | -[5] | |
| 280-850 | -[8][7] |
Q4: What types of fluorescent assays are most likely to be affected?
Assays that utilize fluorophores with excitation or emission spectra overlapping with that of this compound or its analogs are at the highest risk of interference. This includes, but is not limited to:
-
Cell Viability/Proliferation Assays: Assays using blue fluorescent dyes (e.g., Hoechst) or resazurin-based reagents (e.g., alamarBlue), which can be reduced to a fluorescent product.[9]
-
Apoptosis Assays: Assays employing fluorescently labeled Annexin V or caspase substrates.
-
Immunofluorescence (IF) and High-Content Screening (HCS): Assays using blue or green fluorescent proteins (e.g., DAPI, GFP) or secondary antibodies conjugated to fluorophores in this spectral range.
-
DNA Quantification: Assays using dyes that bind to DNA and fluoresce in the blue or green spectrum.
Troubleshooting Guides
Issue 1: High background fluorescence in my assay when using this compound.
This is a common issue arising from the intrinsic fluorescence of the compound.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Prepare a sample containing only the assay buffer and this compound at the highest concentration used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay. This will quantify the compound's contribution to the signal.
-
Subtract Background Fluorescence: If the compound's fluorescence is significant, subtract this value from all your experimental readings.
-
Shift to Redder Fluorophores: If possible, switch to assay reagents that use fluorophores with excitation and emission wavelengths further into the red spectrum (e.g., >600 nm). The intrinsic fluorescence of many small molecules, including potentially this compound, is weaker at longer wavelengths.[10]
Issue 2: My results are inconsistent or show poor dose-response curves.
This could be due to a combination of the compound's biological activity and its fluorescent interference.
Troubleshooting Steps:
-
Perform an Orthogonal Assay: Validate your findings using a non-fluorescent method. For example, if you are assessing cell viability with a fluorescent assay, confirm the results with a colorimetric assay (e.g., MTT) or by direct cell counting.
-
Optimize Compound Concentration: If high concentrations of the compound are causing significant fluorescence, try to work within a lower, biologically relevant concentration range where the interference is minimized.
-
Consider Time-Resolved Fluorescence (TRF): If your plate reader supports it, use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays. These assays have a time delay between excitation and detection, which can reduce interference from compounds with short-lived fluorescence.[11]
Experimental Protocols
Protocol 1: Determining the Contribution of Compound Fluorescence
Objective: To quantify the intrinsic fluorescence of this compound in your specific assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer (the same used in your main experiment)
-
Microplate reader with fluorescence detection
-
Microplates (ideally black-walled for fluorescence assays)
Method:
-
Prepare a serial dilution of this compound in your assay buffer, covering the same concentration range as your experiment.
-
Include a "buffer-only" blank control.
-
Dispense the solutions into the wells of the microplate.
-
Read the plate in your microplate reader using the same excitation and emission wavelengths as your primary assay.
-
Plot the fluorescence intensity against the compound concentration. This will show you the extent of the compound's autofluorescence.
Visualizations
Below are diagrams illustrating key concepts and workflows for addressing fluorescence interference.
Caption: Mechanism of action for epipodophyllotoxin derivatives.
Caption: Troubleshooting workflow for fluorescence interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography with fluorometric detection for monitoring of etoposide and its cis-isomer in plasma and leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing precipitation of "Epipodophyllotoxin acetate" in aqueous solutions
Welcome to the technical support center for Epipodophyllotoxin Acetate, commonly known as Etoposide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the precipitation of Etoposide in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Etoposide and why is it prone to precipitation in aqueous solutions?
A1: Etoposide is a semisynthetic derivative of podophyllotoxin used as an antineoplastic agent.[1] Its chemical structure makes it highly lipophilic and poorly soluble in water.[2][3] This inherent low aqueous solubility is the primary reason for its tendency to precipitate from aqueous solutions, especially upon dilution or changes in temperature.
Q2: What is the recommended maximum concentration of Etoposide in aqueous solutions to avoid precipitation?
A2: For intravenous infusions, the generally recommended final concentration of Etoposide should not exceed 0.4 mg/mL.[2][4][5] Solutions prepared at concentrations above this limit are at a higher risk of precipitation.[2] Some studies have explored stability at higher concentrations, but 0.4 mg/mL remains the standard guideline for minimizing precipitation risk.[6]
Q3: What are the standard diluents for preparing Etoposide solutions?
A3: The standard diluents for Etoposide are 5% Dextrose Injection (D5W) and 0.9% Sodium Chloride Injection (NS).[2][5]
Q4: How do the diluents D5W and 0.9% NaCl affect the stability of Etoposide solutions?
A4: Etoposide solutions diluted in D5W have been shown to be more stable with respect to precipitation compared to those diluted in 0.9% NaCl.[7][8] The higher ionic strength of saline solutions may destabilize the micellar systems formed by the excipients in the Etoposide formulation, leading to a higher risk of precipitation.[6]
Q5: Can I refrigerate my diluted Etoposide solution to improve its stability?
A5: No, refrigerating diluted Etoposide solutions is not recommended as it increases the risk of precipitation.[6][8] Solutions should typically be stored at room temperature (around 25°C).[2]
Q6: What is Etoposide Phosphate and how does it differ from Etoposide?
A6: Etoposide Phosphate (brand name Etopophos) is a water-soluble prodrug of Etoposide.[8] It was developed to overcome the solubility issues of Etoposide. Etoposide Phosphate is rapidly and completely converted to Etoposide in the body. Its high water solubility significantly reduces the potential for precipitation during dilution and administration.[8]
Troubleshooting Guide
Issue: I observed a precipitate after diluting the Etoposide concentrate.
| Potential Cause | Troubleshooting Steps |
| Concentration too high | Ensure the final concentration of Etoposide in your solution does not exceed 0.4 mg/mL.[2][4] If a higher concentration is required, consider using Etoposide Phosphate.[8] |
| Inappropriate diluent | Use either 5% Dextrose (D5W) or 0.9% Sodium Chloride (NS) for dilution. D5W is generally preferred for better stability.[6][7] |
| Low temperature | Do not refrigerate diluted Etoposide solutions. Prepare and store them at room temperature (25°C).[2][6] |
| pH of the solution | Etoposide is most stable in a pH range of 4 to 5.[9] Avoid contact with buffered aqueous solutions with a pH above 8.[4] |
| Agitation | Vigorous agitation can sometimes promote precipitation in supersaturated solutions. Mix gently but thoroughly. |
Issue: The solution was clear initially but developed a precipitate over time.
| Potential Cause | Troubleshooting Steps |
| Exceeded stability time | Use the diluted solution within the recommended time frame. Stability is dependent on concentration and diluent (see Data Tables below). |
| Temperature fluctuations | Maintain a consistent room temperature, as fluctuations can affect solubility. |
| Mechanical stress | The use of peristaltic infusion pumps has been reported to potentially exacerbate precipitation.[8] If possible, use a volumetric pump. |
Data Presentation
Table 1: Stability of Diluted Etoposide Solutions at Room Temperature (25°C)
| Concentration | Diluent | Stability Time | Reference(s) |
| 0.2 mg/mL | D5W or 0.9% NaCl | 96 hours | [2] |
| 0.4 mg/mL | D5W or 0.9% NaCl | 24 hours | [2] |
| 0.4 mg/mL | D5W or 0.9% NaCl | 4 days | [6] |
| 0.1 mg/mL (100 mg/L) | 0.9% NaCl | 24 hours | [10] |
| 0.1 mg/mL (100 mg/L) | D5W | 12 hours | [10] |
| 0.4 mg/mL (400 mg/L) | D5W or 0.9% NaCl | 24 hours | [10] |
| 0.6 mg/mL (600 mg/L) | 0.9% NaCl | 8 hours | [10] |
| 0.6 mg/mL (600 mg/L) | D5W | 6 hours | [10] |
| up to 1.26 mg/mL | D5W | 61 days | [8] |
| up to 1.75 mg/mL | D5W | 28 days | [8] |
Table 2: Solubility of Etoposide in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble/Insoluble | [1][2][11] |
| Methanol | Very soluble | [1][2] |
| Chloroform | Very soluble | [1][2] |
| Ethanol | Slightly soluble | [1][2] |
| DMSO | ~10 mg/mL | [12] |
| Dimethyl formamide | ~0.5 mg/mL | [12] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [12] |
Experimental Protocols
Protocol 1: Preparation of a Standard Etoposide Infusion Solution (0.4 mg/mL)
-
Materials: Etoposide concentrate (20 mg/mL), 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (NS), sterile syringe, sterile infusion bag (non-PVC recommended).[2]
-
Calculation: Determine the total dose of Etoposide required. Calculate the final volume of the infusion solution to achieve a concentration of 0.4 mg/mL.
-
Aseptic Dilution: In a sterile environment (e.g., laminar flow hood), withdraw the required volume of Etoposide concentrate using a sterile syringe.
-
Admixture: Inject the Etoposide concentrate into the infusion bag containing the appropriate volume of D5W or NS.
-
Mixing: Gently agitate the infusion bag to ensure thorough mixing.
-
Inspection: Visually inspect the final solution for any particulate matter or discoloration before administration.
-
Administration: Administer the infusion over a period of 30 to 60 minutes.[2] The use of an in-line filter is recommended as a precaution.[7]
Protocol 2: Preparation of an Etoposide Stock Solution for In Vitro Experiments
-
Materials: Etoposide powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Stock Solution Preparation: Dissolve Etoposide powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[12]
-
Storage: Store the DMSO stock solution at -20°C for long-term storage.
-
Working Solution Preparation: For experiments, dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS pH 7.2) or cell culture medium to the final working concentration. Note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Visualizations
Caption: Workflow for preparing and troubleshooting Etoposide infusion solutions.
References
- 1. drugs.com [drugs.com]
- 2. globalrph.com [globalrph.com]
- 3. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Epipodophyllotoxin Acetate Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of epipodophyllotoxin acetate and its derivatives, such as etoposide and teniposide, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in cellular assays?
A1: While the primary on-target effect of epipodophyllotoxin derivatives like etoposide and teniposide is the inhibition of topoisomerase II, leading to DNA strand breaks in cancer cells, several off-target effects have been documented in cellular assays.[1][2][3] These include:
-
Myelosuppression: A significant dose-limiting toxicity characterized by a reduction in bone marrow's ability to produce blood cells.[4][5] In vitro studies show that etoposide can be toxic to hematopoietic progenitor cells.
-
Gastrointestinal Toxicity: Can manifest as nausea, vomiting, and mucositis.[6]
-
Secondary Malignancies: Treatment with epipodophyllotoxins has been associated with an increased risk of developing therapy-related acute myeloid leukemia (t-AML).[1] This is thought to be mediated by the drug's effect on topoisomerase IIβ in hematopoietic stem cells.
-
Effects on Microtubule Dynamics: Although less potent than classical spindle poisons, podophyllotoxin and its derivatives can interfere with microtubule assembly.[7][8]
-
Induction of Apoptosis through Multiple Pathways: Beyond DNA damage-induced apoptosis, these compounds can trigger programmed cell death through other mechanisms, including the activation of death receptor pathways.[9][10][11]
Q2: How do the off-target effects of etoposide and teniposide compare in terms of potency?
A2: Teniposide is generally considered to be more potent than etoposide. It is more highly protein-bound, and its cellular uptake is greater, leading to higher intracellular accumulation and consequently, a greater capacity for cytotoxicity.[2][3] In some cell lines, teniposide has been shown to be 6-10 times more toxic than etoposide.[6]
Q3: What are the known IC50 values for etoposide and teniposide in different cell lines, including non-cancerous cells?
A3: The half-maximal inhibitory concentration (IC50) values for etoposide and teniposide vary significantly depending on the cell line and the duration of exposure. The following tables summarize some reported IC50 values.
Table 1: IC50 Values of Etoposide in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Human Lung Carcinoma | 72 | 3.49 |
| BEAS-2B | Normal Human Lung | 48 | 4.36 |
| BEAS-2B | Normal Human Lung | 72 | 2.10 |
| Various Cancer Cell Lines | Average over 900 cell lines | Not Specified | Glioma, SCLC, Osteosarcoma show similar response to testicular cancer |
| Testicular Cancer Cell Lines | Average | Not Specified | Highest susceptibility to etoposide |
Data compiled from multiple sources.[12][13]
Table 2: IC50 Values of Teniposide in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (mg/L) |
| Tca8113 | Human Tongue Squamous Cell Carcinoma | 72 | 0.35 |
Data compiled from a study on oral squamous cell carcinoma.[14][15]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in normal (non-cancerous) control cell lines.
-
Possible Cause 1: Off-target toxicity. Etoposide and teniposide are known to be cytotoxic to healthy, rapidly dividing cells, which can lead to the observed effects in normal cell lines.[13]
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells. Consider using a lower concentration or a shorter exposure time.
-
-
Possible Cause 2: Cell line sensitivity. Some normal cell lines may be inherently more sensitive to the drug.
-
Troubleshooting Tip: If possible, test the compound on a different normal cell line from a similar tissue of origin to see if the effect is consistent.
-
Problem 2: Inconsistent results in apoptosis assays.
-
Possible Cause 1: Incorrect timing of the assay. Apoptosis is a dynamic process, and the timing of the assay is critical.
-
Troubleshooting Tip: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after drug treatment. Early apoptosis is best detected with Annexin V staining, while later stages can be observed with DNA fragmentation assays.
-
-
Possible Cause 2: Cell death is occurring through a different mechanism. The cells may be undergoing necrosis or autophagy instead of, or in addition to, apoptosis.
Experimental Protocols
Annexin V Apoptosis Assay
This protocol is for the detection of early-stage apoptosis by flow cytometry.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
Procedure:
-
Induce apoptosis in your target cells with this compound at the desired concentration and for the desired time. Include an untreated negative control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 1 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[17][18][19]
Microtubule Assembly Assay (In Vitro)
This protocol provides a general framework for assessing the effect of this compound on microtubule polymerization in a cell-free system.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Glycerol
-
This compound at various concentrations
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a tubulin solution in cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Add different concentrations of this compound to the tubulin-GTP mixture. Include a vehicle control.
-
Initiate microtubule polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to compare the polymerization kinetics between the different drug concentrations and the control.[7][20][21]
Signaling Pathways and Experimental Workflows
Etoposide-Induced Apoptosis Signaling Pathway
Etoposide can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]
Caption: Etoposide-induced apoptosis signaling pathways.
Experimental Workflow for Assessing Off-Target Cytotoxicity
This workflow outlines the steps to evaluate the cytotoxic effects of this compound on both cancer and normal cell lines.
Caption: Workflow for off-target cytotoxicity assessment.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoposide as an in vitro purging agent for the treatment of acute leukemias and lymphomas in conjunction with autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. netjournals.org [netjournals.org]
- 13. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. immunostep.com [immunostep.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. arxiv.org [arxiv.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Epipodophyllotoxin Acetate-Induced Cytotoxicity in Host Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the cytotoxic effects of Epipodophyllotoxin acetate (also known as Podophyllotoxin acetate) in your experiments. The information is designed to address specific issues you may encounter, with a focus on mitigating off-target effects in host (non-cancerous) cells.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity in control (non-cancerous) cell lines | 1. Concentration of this compound is too high for the specific cell line. 2. Extended exposure time. 3. High sensitivity of the cell line to topoisomerase II inhibitors or microtubule disruptors. | 1. Perform a dose-response curve to determine the IC50 for your control cell line and use a concentration well below this for your experiments. 2. Reduce the incubation time. A time-course experiment can help identify the optimal window for observing effects on cancer cells with minimal impact on host cells. 3. Consider using a less sensitive control cell line if appropriate for your experimental model. 4. Co-administer a cytoprotective agent, such as N-acetylcysteine (NAC), to mitigate oxidative stress-related damage in host cells.[1][2][3] |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent drug concentration due to improper storage or handling. 3. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions, protected from light. 3. Use cells with a low passage number and regularly perform cell line authentication. |
| Unexpected morphological changes in host cells | 1. Disruption of the microtubule network. 2. Induction of cellular stress pathways (e.g., ER stress). | 1. Document morphological changes using microscopy. These can be an early indicator of cytotoxicity. 2. Analyze markers of microtubule disruption (e.g., α-tubulin polymerization) and ER stress (e.g., BiP, CHOP) to understand the underlying mechanism.[4][5][6] 3. If these effects are undesirable in host cells, consider the use of agents that stabilize microtubules or alleviate ER stress, though these may interfere with the intended effects on cancer cells. |
| Difficulty in distinguishing between apoptosis and necrosis | 1. High concentrations of this compound can induce secondary necrosis. 2. Limitations of the chosen cell death assay. | 1. Use a lower concentration of the compound and/or a shorter incubation time to favor apoptosis over necrosis. 2. Employ a dual-staining method, such as Annexin V and Propidium Iodide (PI), to differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][8][9] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced cytotoxicity?
This compound, a derivative of podophyllotoxin, primarily induces cytotoxicity through two main mechanisms:
-
Inhibition of Topoisomerase II: Like its semi-synthetic derivatives etoposide and teniposide, it can interfere with the enzyme topoisomerase II, leading to the stabilization of the enzyme-DNA complex. This prevents the re-ligation of DNA strands, causing double-strand breaks, which trigger cell cycle arrest and apoptosis.[10]
-
Inhibition of Microtubule Polymerization: It can also disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase.[4][5][6]
2. What are the key signaling pathways activated by this compound that lead to cell death?
This compound activates multiple interconnected signaling pathways to induce cell death, including:
-
Apoptosis: It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases-3, -8, and -9.[4][11]
-
Cell Cycle Arrest: It causes a dose-dependent arrest of the cell cycle at the G2/M phase.[4][5][6]
-
Endoplasmic Reticulum (ER) Stress: It can induce the pro-apoptotic ER stress pathway, evidenced by the increased expression of proteins like BiP, CHOP, and IRE1-α.[4][5][6][11]
-
Autophagy: It can also activate autophagy, as indicated by increased levels of beclin-1, Atg proteins, and the cleavage of LC3.[4][5][6][11]
3. How can I selectively target cancer cells while minimizing damage to normal host cells in my co-culture experiments?
Achieving cancer cell-specific cytotoxicity is a significant challenge. Here are some strategies:
-
Dose Optimization: Cancer cells are often more sensitive to topoisomerase II inhibitors than normal cells due to their higher proliferation rate. A thorough dose-response analysis can help identify a therapeutic window where cancer cells are killed effectively with minimal impact on normal cells.
-
pH-Dependent Drug Delivery: Some studies suggest that the cytotoxicity of certain topoisomerase II inhibitors can be modulated by extracellular pH. Since the microenvironment of solid tumors is often acidic, it may be possible to use this to selectively protect normal tissues. For instance, the weak base chloroquine can antagonize etoposide cytotoxicity at neutral pH (characteristic of normal tissue) but not at acidic pH (characteristic of tumors).[7][12]
-
Use of Chemoprotective Agents: Certain compounds have been shown to protect normal cells from the toxicity of chemotherapy. For example, dexrazoxane is a cardioprotective agent used with anthracyclines (another class of topoisomerase II inhibitors).[6][11] The use of antioxidants like N-acetylcysteine (NAC) may also help mitigate off-target effects.[1][2][3]
4. What are the expected IC50 values for this compound?
The IC50 values for this compound are cell-line dependent. For example, in non-small cell lung cancer cell lines, the reported IC50 values after 48 hours of treatment are:
It is crucial to determine the IC50 value empirically for your specific cell line and experimental conditions.
5. Are there known resistance mechanisms to this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to podophyllotoxin derivatives like etoposide is well-studied and may be relevant. These mechanisms can include:
-
Alterations in topoisomerase II expression or activity.
-
Increased drug efflux through transporters like P-glycoprotein.
-
Enhanced DNA repair mechanisms.
-
Defects in apoptotic pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the cytotoxic effects of this compound.
Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 Value (nM) at 48 hours | Reference |
| NCI-H1299 | 7.53 | [4][10] |
| A549 | 16.08 | [4][10] |
| NCI-H460 | 12 | [13] |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in Sub-G1 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (8h) | 2.1 | 63.5 | 18.2 | 16.2 |
| 20 nM PA (8h) | 3.1 | 48.7 | 15.9 | 32.3 |
| Control (16h) | 1.4 | 60.1 | 20.3 | 18.2 |
| 20 nM PA (16h) | 8.1 | 39.8 | 14.7 | 37.4 |
| Data adapted from Choi et al., 2015.[4] |
Key Signaling Pathways
Diagram 1: this compound-Induced Cytotoxicity Pathways
Caption: Overview of pathways activated by this compound.
Diagram 2: Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for studying cytotoxicity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. It is essential to optimize these protocols for your specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell metabolic activity as an indicator of viability.
Materials:
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plate
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Proteins
This protocol is for detecting the expression levels of specific proteins involved in the cytotoxic response.
Materials:
-
6-well plate or larger culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., against cleaved caspase-3, γ-H2AX, p21, CHOP, LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selection of cancer chemopreventive agents based on inhibition of topoisomerase II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of epipodophyllotoxin cytotoxicity by interference with topoisomerase-mediated DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. pure.au.dk [pure.au.dk]
- 13. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
"Epipodophyllotoxin acetate" quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Epipodophyllotoxin acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 4'-O-acetyl-epipodophyllotoxin, is a cyclolignan compound.[1] It is a derivative of podophyllotoxin, a natural product extracted from the roots and rhizomes of Podophyllum species.[2][3] Like its parent compound, it is investigated for its potential antineoplastic and antiviral activities.[1]
Q2: What are the critical quality control parameters for this compound?
A2: The critical quality control parameters include identity, purity, potency, and stability. Purity assessment involves quantifying the main compound and identifying and quantifying any impurities or degradation products. Stability studies are essential to determine the re-test period and appropriate storage conditions.[4][5][6]
Q3: Which analytical techniques are recommended for purity and identity assessment?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying this compound and assessing its purity.[2][7] A validated, stability-indicating HPLC method should be used.
-
Thin-Layer Chromatography (TLC): TLC is a useful technique for monitoring the progress of purification and for rapid identity checks.[2][7]
-
Spectroscopic Techniques:
Q4: What are the common impurities found in this compound?
A4: Impurities can originate from the synthetic process or degradation. Potential impurities include residual starting materials, reagents from synthesis, and related podophyllotoxin derivatives such as podophyllotoxin, epipodophyllotoxin, and peltatins.[8] Degradation products can form due to factors like temperature, humidity, light, and pH.[4][5]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a well-closed container, protected from light, at a controlled low temperature to minimize degradation. Specific storage conditions should be confirmed by long-term stability studies.[4][9] For research use, storage under recommended conditions as per the Certificate of Analysis is crucial.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the quality control and purity assessment of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in HPLC Chromatogram | 1. Contaminated mobile phase or diluent.2. Sample degradation.3. Presence of process-related impurities.4. Carryover from a previous injection. | 1. Prepare fresh mobile phase and diluent using high-purity solvents.2. Prepare fresh sample solution and protect it from light and heat. Re-evaluate sample preparation procedure.3. Characterize the impurity peaks using LC-MS or other spectroscopic techniques to identify them.4. Implement a robust needle wash program and inject a blank solvent run to check for carryover. |
| Low Purity Result | 1. Inaccurate standard or sample weighing.2. Sample degradation during preparation or analysis.3. Sub-optimal chromatographic separation leading to co-elution.4. Incorrect integration of peaks. | 1. Verify balance calibration and use a calibrated balance. Ensure accurate weighing technique.2. Use a stability-indicating method. Prepare samples immediately before analysis and use an autosampler with temperature control if available.3. Optimize the HPLC method (e.g., mobile phase composition, gradient, column type) to ensure baseline separation of all peaks.4. Review and manually adjust peak integration parameters where necessary. Ensure consistent integration for all samples and standards. |
| Inconsistent Results Between Batches | 1. Variation in the manufacturing or purification process.[10]2. Differences in analytical method execution.3. Instability of the reference standard. | 1. Review the synthesis and purification records for any deviations. Ensure the process is well-controlled.2. Ensure the analytical protocol is followed precisely. Check for consistency in sample preparation, instrument parameters, and data processing.3. Verify the purity and stability of the reference standard. Store the standard under recommended conditions. |
| Sample Degradation During Stability Study | 1. Inappropriate storage conditions (temperature, humidity, light exposure).[5][6]2. Inherent instability of the molecule.3. Interaction with the container/closure system. | 1. Ensure stability chambers are operating within specified ranges. Conduct photostability testing if the molecule is light-sensitive.[6]2. Characterize degradation products to understand the degradation pathway.3. Evaluate the suitability of the container/closure system. Ensure it is inert and provides adequate protection. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. Method validation and optimization are required for specific applications.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample of this compound
2. Chromatographic Conditions (Example):
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water gradient |
| Gradient | 50% Acetonitrile to 90% over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in methanol to make a 1.0 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard solution to achieve a final concentration of approximately 0.1 mg/mL.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
Inject the sample solution in duplicate.
-
-
Calculation:
-
Calculate the percentage purity using the area normalization method or against the reference standard.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Protocol 2: Stability Testing
This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients.[4][5][6][9]
1. Objective: To evaluate the stability of this compound under various environmental conditions over time.
2. Storage Conditions:
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |
RH = Relative Humidity
3. Procedure:
-
Place a sufficient quantity of the this compound batch in suitable container/closure systems.
-
Store the samples in calibrated stability chambers at the conditions specified above.
-
At each time point, withdraw a sample and analyze it for purity, appearance, and degradation products using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Photostability Testing: Expose at least one batch to light conditions as described in ICH Q1B guidelines to assess light sensitivity.[6]
-
Data Evaluation: Analyze the data for trends. Any significant change in purity or increase in degradation products should be investigated. The results are used to establish a re-test period for the substance.
Visualizations
Workflow for Quality Control
Caption: General workflow for quality control of this compound.
Troubleshooting Out-of-Specification (OOS) Purity Results
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Extraction, isolation and structure elucidation of lignans(podophyllotoxin) | PPTX [slideshare.net]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. japsonline.com [japsonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. US5057616A - Podophyllotoxin purification process - Google Patents [patents.google.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
Impact of serum concentration on "Epipodophyllotoxin acetate" activity
Welcome to the technical support center for Epipodophyllotoxin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and guidance for troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic derivative of podophyllotoxin, a lignan isolated from the Mayapple plant.[1][2] Like its better-known relatives, etoposide and teniposide, its primary anticancer mechanism is the inhibition of DNA topoisomerase II.[3][4][5] By stabilizing the complex between the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[3][5] This DNA damage triggers cell cycle arrest, primarily in the late S and G2 phases, and ultimately induces apoptosis (programmed cell death).[6][7][8]
Q2: How does serum concentration affect the activity of this compound?
Serum concentration, particularly the level of plasma proteins, has a significant impact on the activity of epipodophyllotoxin derivatives. These compounds are known to be extensively bound to plasma proteins, primarily albumin.[7][9][10] It is the unbound, or "free," fraction of the drug that is pharmacologically active and able to enter cells to exert its cytotoxic effects.[9] Therefore, variations in serum protein concentration in vivo or serum percentage in in vitro culture media can lead to significant differences in the effective concentration of the drug, altering its potency and toxicity.
Q3: What is the significance of the "unbound" fraction of the drug?
The unbound fraction is the portion of the drug in plasma that is not bound to proteins. This fraction is critical because it is considered the active component that can diffuse across cell membranes to reach its intracellular target, topoisomerase II. A higher unbound fraction leads to greater systemic exposure and potentially stronger anti-tumor activity, but also increased toxicity.[9] Factors that decrease plasma protein levels, such as low serum albumin, can increase the unbound fraction, leading to more profound biological effects for the same total drug dose.[9][11]
Q4: Which serum proteins does this compound likely bind to?
Based on data from structurally related compounds like etoposide and teniposide, this compound is expected to bind extensively to human serum albumin.[9][10] Etoposide is approximately 97% bound to plasma proteins, while teniposide is even more highly bound at over 99%.[6][10][12] Studies have shown a direct correlation between serum albumin concentrations and the extent of protein binding; lower albumin levels result in a higher free drug fraction.[9][11]
Q5: How can I account for serum protein binding in my in vitro experiments?
To ensure reproducibility and clinical relevance, it is crucial to standardize and report the serum concentration (e.g., Fetal Bovine Serum - FBS) used in your cell culture media. When comparing the potency of different compounds or studying mechanisms, maintaining a consistent serum percentage across all experiments is essential. For studies aiming to mimic the in vivo environment more closely, you can use media supplemented with physiological concentrations of human serum albumin (HSA) or conduct experiments across a range of serum concentrations to determine the sensitivity of your assay to protein binding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher-than-expected cytotoxicity observed at a given total drug concentration. | Low Serum/Albumin Concentration: The culture medium may have a lower percentage of serum (e.g., FBS) or lower albumin levels than in previous experiments. This increases the unbound, active fraction of the drug.[9][11] | Verify and standardize the serum percentage in your culture medium for all experiments. If using different lots of serum, consider that albumin concentration can vary. For critical experiments, measure the albumin concentration of your serum lot. |
| Lower-than-expected or inconsistent activity in my cell-based assays. | High Serum/Albumin Concentration: An increased serum percentage in the media leads to greater protein binding, reducing the concentration of free, active drug available to the cells.[9] | Ensure your protocol specifies a consistent serum percentage. Perform a dose-response curve with varying serum concentrations (e.g., 2%, 5%, 10% FBS) to quantify the impact of serum on the drug's IC50 in your specific cell line. |
| Drug Adsorption to Labware: The compound may adsorb to plastic surfaces, reducing the effective concentration in the medium. | Use low-adsorption plasticware for preparing and storing drug solutions. Include appropriate vehicle controls to ensure the observed effect is drug-specific. | |
| Difficulty translating in vitro results to in vivo models. | Ignoring Protein Binding Differences: The high protein binding (>99%) observed in vivo is often not fully replicated in standard in vitro cultures (typically 10% FBS).[6][12] This discrepancy can lead to an overestimation of the drug's potency in vitro. | Measure the unbound fraction of the drug in your in vitro conditions and compare it to known in vivo unbound fractions. Adjust in vitro concentrations to reflect physiological levels of free drug. Consider using pharmacokinetic/pharmacodynamic (PK/PD) modeling to better predict in vivo efficacy.[11] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic data for the closely related epipodophyllotoxin derivatives, etoposide and teniposide, which are expected to be comparable to this compound.
Table 1: Pharmacokinetic Parameters of Related Epipodophyllotoxin Derivatives
| Parameter | Etoposide | Teniposide | Reference |
|---|---|---|---|
| Plasma Protein Binding | ~97% | >99% | [6][10] |
| Primary Binding Protein | Albumin | Albumin | [9][10] |
| Terminal Half-Life | 4 - 11 hours | 6 - 20 hours | [6][7] |
| Metabolism | Hepatic | Extensively Hepatic |[6][10] |
Table 2: Impact of Serum Albumin on Teniposide Protein Binding in Leukemia Patients
| Patient Status | Mean Serum Albumin (mg/dL) | Mean Unbound Fraction (%) | Reference |
|---|---|---|---|
| First Remission | 4.6 | 0.44% | [9] |
| Relapse | 4.0 | 0.86% | [9] |
| Post-Relapse Remission | 3.2 | 1.25% | [9] |
A significant negative correlation was found between serum albumin and unbound teniposide, demonstrating that lower albumin leads to a higher concentration of active drug.[9]
Detailed Experimental Protocols
Protocol 1: Assessing the Impact of Serum Concentration on the In Vitro Cytotoxicity of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line at different serum concentrations.
Materials:
-
This compound
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in a complete medium and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Preparation of Serum-Specific Media and Drug Dilutions:
-
Prepare three batches of growth media containing different final concentrations of FBS: for example, Low Serum (2% FBS), Standard Serum (10% FBS), and High Serum (20% FBS).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the drug stock in each of the three serum-specific media to create a range of concentrations (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (DMSO) for each serum condition.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the seeding medium from the 96-well plate.
-
Add 100 µL of the prepared drug dilutions (in the corresponding serum-specific media) to the appropriate wells. Include vehicle controls for each serum condition.
-
Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C, 5% CO2.
-
-
Assessment of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings for each treatment to the average of the vehicle control for that specific serum concentration (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the drug concentration for each serum condition.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each serum concentration.
-
Compare the IC50 values to determine the impact of serum concentration on the drug's potency.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing serum impact on drug activity.
References
- 1. Epipodophyllotoxin - Wikipedia [en.wikipedia.org]
- 2. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Teniposide - Wikipedia [en.wikipedia.org]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Variability in teniposide plasma protein binding is correlated with serum albumin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. Etoposide dosage and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Cell culture conditions for optimal "Epipodophyllotoxin acetate" experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting cell culture experiments with Epipodophyllotoxin Acetate, also known as Podophyllotoxin Acetate (PA). Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PA) and what is its primary mechanism of action?
This compound (PA) is a derivative of podophyllotoxin, a lignan isolated from the Podophyllum plant.[1] Its primary anticancer mechanism involves the disruption of microtubule polymerization.[2][3] This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces programmed cell death (apoptosis).[2][4] Unlike its semi-synthetic derivatives etoposide and teniposide which are known to inhibit topoisomerase II, PA's main target is tubulin.[3][5]
Q2: Which cell lines are suitable for experiments with PA?
PA has been shown to be effective against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) lines. Commonly used and responsive cell lines include:
-
HeLa (Human cervical cancer)[7]
The sensitivity to PA can vary significantly between cell lines, necessitating preliminary dose-response experiments to determine the optimal concentration for your specific model.[6]
Q3: What are the recommended starting concentrations and incubation times?
The effective concentration of PA is cell-line dependent and typically falls within the nanomolar (nM) range. Based on published data, a 48 to 72-hour incubation period is common for assessing effects on cell viability and apoptosis.[1][2]
Q4: How should I prepare and store this compound?
Like its parent compound etoposide, PA is poorly soluble in water and should be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.[8][9]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Once diluted in culture media, the solution should be used promptly. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[10]
Q5: What are the key signaling pathways affected by PA treatment?
PA induces cell death through multiple interconnected signaling pathways.
-
Cell Cycle Arrest: Inhibition of microtubule polymerization leads to an accumulation of cells in the G2/M phase, marked by changes in proteins like p21, survivin, and Aurora B.[2][4]
-
Apoptosis Induction: PA triggers both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspase-3, -8, and -9.[1][3] This is often accompanied by DNA damage, indicated by the accumulation of γ-H2AX.[3]
-
Stress Pathways: The p38 MAPK pathway is activated and plays a crucial role in PA-induced apoptosis.[1] Additionally, PA can induce Endoplasmic Reticulum (ER) stress and autophagy.[4][11]
-
Transcription Factors: PA has been shown to suppress the activity of transcription factors like CREB-1.[1]
Data Summary Tables
Table 1: IC50 Values of this compound (PA) in NSCLC Cell Lines
| Cell Line | IC50 Value | Incubation Time | Reference |
| NCI-H1299 | 7.6 nM | 72 hours | [1] |
| A549 | 16.1 nM | 72 hours | [1] |
| NCI-H1299 | 7.53 nM | 48 hours | [2] |
| A549 | 16.08 nM | 48 hours | [2] |
Table 2: Recommended Conditions for Common Assays
| Assay | Recommended PA Concentration | Incubation Time | Target Cell Lines | Reference |
| Cell Viability (MTT) | 5 - 60 nM | 48 - 72 hours | A549, NCI-H1299 | [1][2] |
| Apoptosis (PI Staining) | 7.5 - 15 nM | 72 hours | A549, NCI-H1299 | [1] |
| Apoptosis (Annexin V) | 10 - 20 nM | 24 - 48 hours | A549, NCI-H1299 | [3] |
| Western Blot (Caspases) | 10 - 20 nM | 8 - 48 hours | A549, NCI-H1299 | [3] |
| Cell Cycle Analysis | 0.1 - 1.0 µM | 24 hours | A549 | [7] |
Visualized Pathways and Workflows
Caption: Signaling pathway of this compound (PA).
Caption: General experimental workflow for PA treatment.
Troubleshooting Guide
Q: My cells are not showing the expected level of cell death. What should I check?
A: If you observe lower-than-expected cytotoxicity, consider the following:
-
Concentration: The IC50 values can vary. Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 1 µM) to determine the optimal dose for your specific cell line.
-
Incubation Time: Apoptosis is a time-dependent process. If you are using a shorter incubation time (e.g., 24 hours), try extending it to 48 or 72 hours.[1][2]
-
Cell Density: Very high cell confluence can sometimes reduce the apparent efficacy of a drug. Ensure you are seeding cells at a consistent and appropriate density.
-
Compound Integrity: Ensure your PA stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[9]
Caption: Troubleshooting flowchart for low cytotoxicity.
Q: I'm observing high variability between replicate wells in my viability assay.
A: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before seeding to avoid clumps and ensure an equal number of cells is added to each well.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells or ensure the incubator has adequate humidity.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate delivery of cells, media, and the drug compound.
-
Drug Precipitation: PA is poorly soluble in aqueous solutions. When diluting the DMSO stock into culture media, ensure it is mixed thoroughly to prevent precipitation. If you see visible precipitate, you may need to lower the final concentration or adjust your dilution method.[8]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay) [1]
-
Cell Seeding: Seed cells (e.g., A549, NCI-H1299) in a 96-well plate at a density of 4,000 cells/well in 100 µL of culture medium.
-
Adherence: Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Treatment: Prepare serial dilutions of PA in culture medium. Remove the old medium from the wells and add 100 µL of the PA-containing medium or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 50 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 545 nm using a microplate reader.
Protocol 2: Apoptosis Detection (Annexin V & PI Staining) [3][12]
-
Cell Seeding & Treatment: Seed 1-5 x 10^5 cells in a 6-well plate. Allow them to adhere overnight, then treat with the desired concentration of PA or vehicle control for 24-48 hours.
-
Cell Collection: Harvest the cells, including any floating cells from the supernatant, by trypsinization. Centrifuge to collect the cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
FITC Signal (FL1): Detects Annexin V binding to apoptotic cells.
-
PI Signal (FL2): Detects PI uptake in necrotic or late apoptotic cells.
-
Protocol 3: Cell Cycle Analysis [7][13]
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with PA for the desired time (e.g., 24 hours).
-
Cell Collection: Harvest all cells (adherent and floating) and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Etoposide | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Epipodophyllotoxin Acetate Studies
Welcome to the technical support center for researchers working with Epipodophyllotoxin Acetate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that researchers may encounter during their work with this compound.
Q1: Why am I observing reduced apoptosis despite seeing G2/M cell cycle arrest?
A1: This could be due to the upregulation of anti-apoptotic proteins. A common culprit is the overexpression of Bcl-2, which can inhibit apoptosis downstream of the initial DNA damage caused by topoisomerase II inhibition.[1]
Troubleshooting Steps:
-
Assess Bcl-2 Expression: Perform a Western blot to compare Bcl-2 protein levels in your treated cells versus control cells. An increase in Bcl-2 expression could explain the observed resistance to apoptosis.
-
Consider Alternative Cell Death Pathways: this compound can also induce cell death through ER stress and autophagy.[2][3] You may want to probe for markers of these pathways, such as CHOP and LC3 cleavage, respectively.[2][4]
Q2: My cells are showing resistance to Etoposide (an Epipodophyllotoxin derivative). What are the possible mechanisms?
A2: Resistance to etoposide can be multifaceted. Some established mechanisms include:
-
Altered Topoisomerase II Levels: Cells with lower levels of topoisomerase II are less susceptible to etoposide.[5]
-
Topoisomerase II Phosphorylation: Changes in the phosphorylation state of topoisomerase II can affect its interaction with the drug and DNA, potentially leading to resistance.[6]
-
Drug Efflux Pumps: Overexpression of multidrug resistance efflux pumps can actively remove etoposide from the cells, reducing its intracellular concentration.[5]
-
Genetic Factors: A single nucleotide polymorphism (SNP309) in the promoter of the MDM2 gene has been shown to confer resistance to etoposide.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for etoposide resistance.
Q3: Is it possible for this compound to induce apoptosis independently of Topoisomerase II?
A3: Yes, some studies suggest that apoptosis can be induced through mechanisms that are independent of topoisomerase II inhibition. For example, in certain cell types, apoptosis may be initiated via ceramide production or may be independent of the CD95 death receptor pathway.[8] Additionally, the primary mechanism of podophyllotoxin acetate itself is the inhibition of microtubule polymerization, which leads to G2/M arrest and subsequent apoptosis.[2][4]
Q4: I am not observing the expected G2/M arrest in my cell cycle analysis. What could be wrong?
A4: Several factors could contribute to this:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to induce a significant cell cycle block.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivities to the drug.
-
Experimental Timing: The peak of G2/M arrest may occur at a different time point than the one you are analyzing.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: This will help you determine the optimal concentration and incubation time for your specific cell line.
-
Verify Drug Activity: Ensure that your stock solution of the compound is still active.
-
Check Cell Health: Ensure that your cells are healthy and actively proliferating before treatment.
Quantitative Data Summary
The following tables summarize the IC50 values of podophyllotoxin acetate and its derivatives in various cancer cell lines.
Table 1: IC50 Values of Podophyllotoxin Acetate (PA) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 Value (nM) | Reference |
| NCI-H1299 | 7.6 | [2][4] |
| A549 | 16.1 | [2][4] |
| NCI-H460 | Not specified | [2][4] |
Table 2: IC50 Values of Various Podophyllotoxin Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Podophyllotoxin | PC-3, DU 145 (prostate), HeLa (cervical) | 0.18 - 9 | [9] |
| Etoposide | A-549, A375, MCF-7, HT-29, ACHN | 1.81 - 7.61 | [10] |
| Derivative 12h | EC-9706, HeLA, T-24, H460 | 1.2 - 22.8 | [9] |
| Derivative 11a | A549 (lung) | 0.8 | [11] |
| Derivative E5 | A549 (lung) | 0.35 | [12] |
| Derivative 15 | H1299 (lung) | 0.86 | [13] |
Experimental Protocols
1. Annexin V Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Methodology:
-
Induce apoptosis in your cells with the desired concentration of this compound. Include both positive and negative controls.[14][15]
-
Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).[16][17]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15][17]
-
Add fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[17]
-
Incubate for 15 minutes at room temperature in the dark.[14][15]
-
(Optional) Add a viability dye such as Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.[14]
-
Analyze the stained cells by flow cytometry within one hour.[14]
Expected Results Workflow:
Caption: Interpretation of Annexin V and PI staining results.
2. In Vitro Microtubule Polymerization Assay
This assay measures the effect of compounds on tubulin polymerization by monitoring changes in turbidity.
Methodology:
-
Reconstitute lyophilized tubulin in a general tubulin buffer.
-
Prepare a reaction mixture containing tubulin, GTP, and the test compound (this compound) or a control vehicle in a 96-well plate.
-
Measure the optical density (OD) at 340 nm at regular intervals to monitor microtubule assembly.[18]
-
For depolymerization assays, microtubules can be pre-formed and then treated with the compound to observe a decrease in OD.[19]
Troubleshooting Tips:
-
If you observe no polymerization in the control, there may be an issue with the tubulin or GTP.
-
If the test compound precipitates, it can cause an increase in OD that mimics polymerization. To check for this, the plate can be cooled on ice to depolymerize the microtubules; the OD should decrease if true polymerization occurred.
3. Autophagy Detection by Western Blot
This protocol describes the detection of autophagy by monitoring the conversion of LC3-I to LC3-II.
Methodology:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3.
-
Use a suitable secondary antibody and a chemiluminescence detection system to visualize the bands.
-
An increase in the lipidated form, LC3-II, is indicative of autophagy induction.[4]
Signaling Pathway:
Caption: Deoxypodophyllotoxin-induced cytoprotective autophagy.[20]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 7. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The topoisomerase inhibitors camptothecin and etoposide induce a CD95-independent apoptosis of activated peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. immunostep.com [immunostep.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. Deoxypodophyllotoxin induces cytoprotective autophagy against apoptosis via inhibition of PI3K/AKT/mTOR pathway in osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Cytotoxicity Analysis: Epipodophyllotoxin Acetate vs. Podophyllotoxin
A detailed examination of the cytotoxic profiles of epipodophyllotoxin acetate and its parent compound, podophyllotoxin, reveals distinct mechanisms and varying potencies against cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species, has long been recognized for its potent antimitotic and antiviral properties.[1][2] Its acetate derivative, this compound, represents a structural modification that influences its biological activity. While both compounds exhibit significant cytotoxicity, their primary mechanisms of action and efficacy can differ, making a comparative analysis essential for their potential therapeutic applications.
Executive Summary of Cytotoxic Performance
| Feature | This compound | Podophyllotoxin |
| Primary Mechanism | Inhibition of microtubule polymerization, leading to G2/M cell cycle arrest.[3][4] | Primarily an inhibitor of tubulin polymerization, causing mitotic arrest in the G2/M phase.[5][6] Some derivatives are known topoisomerase II inhibitors.[5][7] |
| Potency (IC50) | Demonstrates high potency with IC50 values in the nanomolar range against non-small cell lung cancer (NSCLC) cell lines.[3][4] | Exhibits potent cytotoxicity with IC50 values ranging from nanomolar to low micromolar concentrations across various cancer cell lines.[8][9][10] |
| Apoptosis Induction | Induces apoptosis through both intrinsic and extrinsic pathways, involving activation of caspases-3, -8, and -9.[3][4] | A potent inducer of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway.[11][12] |
| Cell Cycle Arrest | Causes a robust G2/M phase arrest.[3][4] | Induces a strong G2/M phase cell cycle arrest.[11][13] |
| Other Effects | Can induce endoplasmic reticulum (ER) stress and autophagy.[3][4] Has also been shown to act as a radiosensitizer.[14] | Can trigger mitotic catastrophe leading to apoptosis in oral squamous cell carcinoma.[12] |
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and podophyllotoxin against various cancer cell lines.
| Cell Line | Cancer Type | This compound (IC50) | Podophyllotoxin (IC50) |
| NCI-H1299 | Non-Small Cell Lung Cancer | 7.6 nM[3][4] | Not explicitly found in searches |
| A549 | Non-Small Cell Lung Cancer | 16.1 nM[3][4] | 1.9 µM[10] |
| NCI-H460 | Non-Small Cell Lung Cancer | 12 nM (as a radiosensitizer)[14] | Not explicitly found in searches |
| MCF-7 | Breast Cancer | Not explicitly found in searches | 0.04 µM[9] |
| MDA-MB-231 | Breast Cancer | Not explicitly found in searches | 0.145 µM[9] |
| BT-549 | Breast Cancer | Not explicitly found in searches | 1.26 µM[9] |
| HCT116 | Colorectal Cancer | Not explicitly found in searches | Potent inhibitor, specific IC50 not detailed in provided text[11][15] |
| HeLa | Cervical Cancer | Not explicitly found in searches | Potent inhibitor, specific IC50 not detailed in provided text[13] |
Mechanism of Action: A Tale of Two Pathways
While both compounds are cytotoxic, their molecular targets and the subsequent signaling cascades they trigger show important distinctions.
Podophyllotoxin primarily acts as an inhibitor of tubulin polymerization.[5][6] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[11][15][13] Some derivatives of podophyllotoxin, such as etoposide and teniposide, have a different mechanism, acting as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[5][7]
This compound , similar to its parent compound, has been shown to inhibit microtubule polymerization, leading to G2/M phase arrest.[3][4] However, its cytotoxic effects are also linked to the induction of endoplasmic reticulum (ER) stress and autophagy.[3][4] Furthermore, this compound has been demonstrated to induce DNA damage, as evidenced by the accumulation of γ-H2AX, and to activate both intrinsic and extrinsic apoptotic pathways.[3][4]
Figure 1: Simplified signaling pathways of Podophyllotoxin and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the outlines of key experiments used to characterize the cytotoxic effects of these compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compounds.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or podophyllotoxin for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Figure 2: Experimental workflow for the MTT assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis.
Procedure:
-
Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compounds on cell cycle progression.
Procedure:
-
Cell Treatment: Cells are treated with the compounds for various time points (e.g., 8, 16, 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and then stained with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the expression levels of proteins involved in apoptosis and cell cycle regulation.
Procedure:
-
Protein Extraction: Following treatment with the compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, cyclins, Cdks, p21, γ-H2AX) overnight at 4°C.
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and podophyllotoxin are potent cytotoxic agents with significant anticancer potential. Podophyllotoxin's well-established role as a tubulin polymerization inhibitor is complemented by the multifaceted activity of its acetate derivative, which not only shares this primary mechanism but also engages other cell death pathways, including ER stress and autophagy. The nanomolar potency of this compound against certain cancer cell lines highlights its potential for further development. This comparative guide underscores the importance of detailed structure-activity relationship studies in optimizing the therapeutic index of natural product-derived anticancer agents. Researchers are encouraged to consider the distinct molecular signatures of these compounds when designing future investigations and therapeutic strategies.
References
- 1. Podophyllotoxin - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 6. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. mdpi.com [mdpi.com]
- 10. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 12. Triggering mitotic catastrophe by podophyllotoxin induces apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Podophyllotoxin acetate enhances γ-ionizing radiation-induced apoptotic cell death by stimulating the ROS/p38/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Epipodophyllotoxin Acetate as a DNA Topoisomerase II Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epipodophyllotoxin Acetate, evaluating its role as a specific DNA topoisomerase II inhibitor. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to offer a clear perspective on its performance relative to established topoisomerase II inhibitors like Etoposide.
Executive Summary
This compound, a derivative of the naturally occurring lignan podophyllotoxin, has demonstrated notable cytotoxic effects against various cancer cell lines. While its structural similarity to the well-known topoisomerase II inhibitor Etoposide suggests a similar mechanism of action, current research indicates a more complex pharmacological profile. This guide synthesizes the available data to validate its classification and compare its efficacy.
Comparative Analysis of Cytotoxic Activity
| Compound | Cell Line | IC50 (nM) | Primary Mechanism of Action |
| This compound | NCI-H1299 | 7.6[1] | Induces cell death via cell cycle arrest at G2/M phase, inhibition of microtubule polymerization, and induction of apoptosis through DNA damage, ER stress, and autophagy.[1] Also acts as a chemosensitizer.[2] |
| This compound | A549 | 16.1[1] | Induces cell death via cell cycle arrest at G2/M phase, inhibition of microtubule polymerization, and induction of apoptosis through DNA damage, ER stress, and autophagy.[1] Also acts as a chemosensitizer.[2] |
| Etoposide | A549 | ~1,000 - 5,000+ | Inhibition of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex and subsequent DNA double-strand breaks. |
| Etoposide | NCI-H1299 | ~500 - 2,000+ | Inhibition of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex and subsequent DNA double-strand breaks. |
Note: Etoposide IC50 values can vary significantly depending on the experimental conditions and exposure time. The values presented are a general range for comparative purposes.
Mechanistic Insights: Beyond Topoisomerase II Inhibition
The primary mechanism of action for established epipodophyllotoxins like Etoposide is the inhibition of topoisomerase II.[3][4] These compounds stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks and cell death.[4]
In contrast, the available evidence suggests that this compound's anticancer effects are multifactorial. While it is a derivative of podophyllotoxin, which is known to inhibit microtubule assembly, this compound also appears to induce cell cycle arrest and apoptosis through pathways involving ER stress and autophagy.[1] Furthermore, it has been shown to act as a chemosensitizer, enhancing the efficacy of other topoisomerase inhibitors.[2] This suggests that its direct interaction with topoisomerase II may not be its primary mode of cytotoxicity, or that it acts through a different mechanism than classical epipodophyllotoxin inhibitors.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key assays used to characterize topoisomerase II inhibitors are provided below.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated DNA), a process that can be inhibited by specific drugs.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer
-
ATP solution
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test compound (this compound)
Protocol:
-
Prepare a reaction mixture containing 1x Topoisomerase II reaction buffer, ATP, and kDNA in a microcentrifuge tube.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified human topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated (monomeric) DNA from the catenated (networked) DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
Topoisomerase II DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent complex between topoisomerase II and DNA, leading to an increase in DNA cleavage.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Cleavage Buffer
-
ATP solution (optional, as some inhibitors do not require it)
-
SDS solution
-
Proteinase K
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Test compound (this compound)
Protocol:
-
Prepare a reaction mixture with 1x Topoisomerase II cleavage buffer and supercoiled plasmid DNA.
-
Add the test compound at various concentrations.
-
Add purified human topoisomerase II enzyme and incubate at 37°C for 30 minutes.
-
Add SDS to a final concentration of 1% to trap the cleavage complexes.
-
Add Proteinase K and incubate further to digest the enzyme.
-
Add stop buffer/loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The stabilization of the cleavage complex will result in the conversion of supercoiled DNA to linear and/or nicked circular DNA.
-
Stain the gel and visualize. An increase in linear and/or nicked DNA indicates cleavage complex stabilization.
Visualizing the Mechanisms
To better understand the distinct and overlapping pathways, the following diagrams illustrate the mechanism of action for Etoposide and the proposed multifaceted mechanism for this compound.
Caption: Mechanism of Etoposide as a Topoisomerase II inhibitor.
Caption: Proposed multi-faceted mechanism of this compound.
Conclusion
Based on the currently available scientific literature, "this compound" demonstrates significant anticancer activity. However, its classification as a specific topoisomerase II inhibitor is not strongly supported. The evidence points towards a broader mechanism of action that includes the inhibition of microtubule polymerization and the induction of apoptosis through multiple cellular stress pathways. While it is structurally related to potent topoisomerase II poisons, its acetate functional group may alter its primary molecular target.
For researchers and drug development professionals, this distinction is critical. Future investigations should focus on elucidating the direct interaction, if any, of this compound with topoisomerase II using enzymatic assays. A comprehensive understanding of its multifaceted mechanism will be essential for its potential development as a therapeutic agent, either as a standalone treatment or as a chemosensitizer in combination therapies.
References
- 1. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemosensitizing effect of podophyllotoxin acetate on topoisomerase inhibitors leads to synergistic enhancement of lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Epipodophyllotoxin Acetate vs. Teniposide: A Comparative Analysis of Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activities of two podophyllotoxin derivatives: Epipodophyllotoxin acetate and teniposide. While both compounds are recognized for their cytotoxic properties as topoisomerase II inhibitors, their specific efficacies against viral pathogens are of increasing interest. This document summarizes available experimental data, details relevant methodologies, and illustrates the underlying mechanisms of action.
Quantitative Comparison of Antiviral Activity
Direct comparative studies detailing the antiviral activity of this compound against a wide range of viruses are limited in the currently available scientific literature. However, data for this compound against Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV) has been reported.[1][2][3][4][5] To provide a comparative context, data for etoposide, a closely related and extensively studied epipodophyllotoxin, is included as a proxy. Teniposide's antiviral activity is established, particularly against Kaposi's sarcoma-associated herpesvirus (KSHV), though specific IC50 values from direct comparative antiviral assays are not as readily available in the literature.[6][7]
| Compound | Virus | Assay Type | Cell Line | Endpoint | IC50/EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) |
| This compound | Herpes Simplex Virus (HSV) | Not Specified | Not Specified | Not Specified | 0.2 µg/mL[1][2][3][5] | Not Specified | Not Specified |
| Vesicular Stomatitis Virus (VSV) | Not Specified | Not Specified | Not Specified | 0.1 µg/mL[1][2][3] | Not Specified | Not Specified | |
| Etoposide (as proxy) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero cells | 50% plaque reduction | 3 µg/mL[8] | Not Specified | Not Specified |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | DNA Replication Inhibition | BCBL-1 cells | 50% inhibition of viral DNA synthesis | Not Reported | >200 µM[9] | Not Reported |
Mechanism of Action: Topoisomerase II Inhibition
Both this compound and teniposide, like other epipodophyllotoxins such as etoposide, exert their primary biological effects by targeting the human enzyme topoisomerase II.[10] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA, these compounds introduce single- and double-strand breaks in the DNA.[10] In the context of viral infections, particularly with DNA viruses that rely on host cell machinery for replication, this disruption of DNA integrity can effectively halt the viral life cycle.
Mechanism of antiviral action via topoisomerase II inhibition.
Experimental Protocols
Plaque Reduction Assay (for HSV)
This assay is a standard method for quantifying the inhibition of viral replication.
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero cells) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known dilution of the virus (e.g., HSV-1) and incubated for a set period to allow for viral adsorption.
-
Compound Treatment: The viral inoculum is removed, and the cells are washed. An overlay medium (e.g., methylcellulose) containing various concentrations of the test compound (this compound or a comparator) is added.
-
Incubation: The plates are incubated for several days to allow for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in the treated wells is counted and compared to the number in untreated control wells.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.
Viral DNA Replication Inhibition Assay (for KSHV)
This assay measures the direct impact of a compound on the replication of the viral genome.
-
Cell Culture and Lytic Cycle Induction: A latently infected cell line (e.g., BCBL-1 for KSHV) is cultured. The viral lytic cycle is induced using a chemical agent (e.g., TPA).
-
Compound Treatment: The induced cells are treated with various concentrations of the test compound.
-
DNA Extraction: After a defined incubation period, total DNA is extracted from the cells.
-
Quantitative PCR (qPCR): The amount of viral DNA is quantified using real-time PCR with primers specific to a viral gene.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the amount of viral DNA by 50% compared to untreated controls, is determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HSV Control, Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Effects of the anti-cancer agent etoposide on human herpesvirus 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent Antiviral Activity of Topoisomerase I and II Inhibitors against Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Epipodophyllotoxin Acetate and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the cytotoxic and mechanistic effects of Epipodophyllotoxin acetate and the widely-used chemotherapeutic agent, doxorubicin, on breast cancer cells. The information is curated from preclinical studies to assist in research and development efforts.
Executive Summary
Both this compound and doxorubicin are potent cytotoxic agents against breast cancer cells, albeit with distinct mechanistic profiles. Doxorubicin, an anthracycline antibiotic, primarily acts as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and the generation of reactive oxygen species (ROS). This compound, a derivative of podophyllotoxin, functions mainly as a topoisomerase II inhibitor, inducing DNA strand breaks and subsequent cell cycle arrest and apoptosis. While direct comparative studies are limited, this guide synthesizes available data to provide a parallel analysis of their efficacy and mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the effects of this compound (acetylpodophyllotoxin) and doxorubicin on various breast cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 1.4 - 9.908 | [1][2] |
| MDA-MB-231 | 0.69 - 9.67 | [1][2] | |
| BT-549 | Not explicitly found in searches | ||
| Acetylpodophyllotoxin | MCF-7 | ~0.011 - 7.22 (range for various podophyllotoxins) | [3] |
| MDA-MB-231 | ~0.011 - 7.22 (range for various podophyllotoxins) | [3] | |
| BT-549 | ~0.011 - 7.22 (range for various podophyllotoxins) | [3] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Feature | Doxorubicin | This compound (and derivatives) |
| Apoptosis Induction | Induces apoptosis in a dose- and time-dependent manner. Increases populations of early and late apoptotic cells.[4][5] | Induces apoptosis.[6] |
| Cell Cycle Arrest | Induces G1/S and G2/M arrest in MCF-7 cells. Induces G2/M arrest in MDA-MB-231 cells.[7] | Induces G2/M phase arrest.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[9][10][11]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[8][12][13]
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on their fluorescence intensity.[14][15]
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a cell lysate.
-
Protein Extraction: After drug treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases, cyclins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][16][17]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for comparing the effects of cytotoxic compounds on breast cancer cells.
Signaling Pathways
Doxorubicin's Mechanism of Action
Caption: Simplified signaling pathway of doxorubicin in breast cancer cells.
This compound's Mechanism of Action
Caption: Postulated signaling pathway of this compound in breast cancer cells.
Conclusion
Both doxorubicin and this compound demonstrate significant anti-proliferative effects against breast cancer cells. Doxorubicin exerts its effects through a multi-faceted mechanism involving DNA intercalation, topoisomerase II inhibition, and ROS generation. This compound primarily targets topoisomerase II and can also disrupt microtubule dynamics. The resulting DNA damage and cellular stress from both compounds lead to cell cycle arrest and apoptosis. While doxorubicin is a well-established therapeutic, the data on this compound and its derivatives suggest they are also potent agents worthy of further investigation, particularly in the context of overcoming drug resistance and exploring novel combination therapies. The lack of direct head-to-head comparative studies underscores the need for future research to delineate the relative efficacy and specific applications of these compounds in breast cancer therapy.
References
- 1. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 2. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. archbreastcancer.com [archbreastcancer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Epipodophyllotoxin Acetate: A Comparative Analysis of Specificity for Viral vs. Host Cell Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of epipodophyllotoxin derivatives, such as etoposide and teniposide, on viral replication and host cell proliferation, with a focus on their interaction with topoisomerase II. Experimental data and methodologies are presented to support the analysis.
Epipodophyllotoxins are a class of anti-cancer agents derived from podophyllotoxin, a substance found in the American Mayapple plant.[1] Their primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and recombination.[2][3][4] While extensively studied for their anti-neoplastic properties, their effects on viral replication have also been a subject of investigation, raising questions about their specificity for viral versus host cell topoisomerases.
Mechanism of Action: Topoisomerase II Poisoning
Unlike catalytic inhibitors, epipodophyllotoxins like etoposide and teniposide are classified as topoisomerase II "poisons".[3][5] They do not prevent the enzyme from binding to DNA and initiating a double-strand break. Instead, they stabilize the transient "cleavable complex" formed between topoisomerase II and DNA.[6][7] This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[7][8] These breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis, which account for their cytotoxic effects.[2][6]
Specificity for Viral vs. Host Topoisomerase II
A critical point in understanding the specificity of epipodophyllotoxins is that many viruses, particularly DNA viruses that replicate in the nucleus of the host cell, do not encode their own topoisomerase II. Instead, they rely on the host cell's enzymatic machinery for their replication.[9][10] This is the case for viruses such as Herpes Simplex Virus (HSV) and Simian Virus 40 (SV40).[9][11]
Therefore, the "specificity" of epipodophyllotoxins in an antiviral context is not typically a direct comparison of their binding affinity or inhibitory concentration against a viral topoisomerase versus a host topoisomerase. Rather, the specificity relates to the differential dependence of the virus and the host cell on topoisomerase II activity.
Studies on Herpes Simplex Virus type 2 (HSV-2) have shown that etoposide (VP-16-213) strongly suppresses viral DNA synthesis.[9] Notably, all attempts to isolate virus mutants resistant to the drug failed, suggesting that the drug's target is a host cell factor rather than a viral one. The proposed mechanism is that by inhibiting the host cell's topoisomerase II, etoposide impairs the replication of the viral DNA.[9] Similarly, research on SV40-infected monkey cells demonstrated that epipodophyllotoxins induce DNA breaks in the intracellular viral DNA by targeting the host cell's topoisomerase II.[11]
In contrast, some viruses, such as bacteriophages, do encode their own type II topoisomerases (e.g., DNA gyrase).[12] However, the bulk of research on epipodophyllotoxins has focused on their application in cancer chemotherapy, and thus on their interaction with human topoisomerase II.
Quantitative Data: Inhibition of Viral Replication vs. Host Cell Cytotoxicity
The following table summarizes the effective concentrations of epipodophyllotoxin derivatives for inhibiting viral replication and their cytotoxic effects on host cells. This comparison provides an indirect measure of specificity.
| Compound | Virus | Host Cell Line | Viral Replication Inhibition (IC50) | Host Cell Cytotoxicity (IC50) | Reference |
| Etoposide (VP-16) | Herpes Simplex Virus type 2 (HSV-2) | - | Strong suppression of viral DNA synthesis | Not specified in the study | [9] |
| Teniposide (VM-26) | - | Tca8113 (human tongue carcinoma) | - | 0.35 mg/L | [13] |
| Teniposide (VM-26) | - | Glioma cells (primary culture) | - | 1.3 ± 0.34 µg/mL | [13] |
Experimental Protocols
Viral Replication Inhibition Assay (Plaque Reduction Assay)
This method is commonly used to determine the concentration of an antiviral compound that inhibits viral replication.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in 6-well plates and allow them to reach confluency.
-
Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., 0.01 PFU/cell) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the epipodophyllotoxin derivative.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Host Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxic effects of a compound.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the epipodophyllotoxin derivative for a duration that corresponds to the viral replication assay (e.g., 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Calculate the 50% cytotoxic concentration (IC50) as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Signaling Pathways and Logical Relationships
The primary mechanism of action of epipodophyllotoxins, leading to cell death, involves the induction of DNA damage, which in turn activates downstream signaling pathways.
Caption: Mechanism of Epipodophyllotoxin-Induced Cell Death.
The experimental workflow for comparing viral and host cell effects can be visualized as follows:
Caption: Workflow for Specificity Determination.
Conclusion
The available evidence suggests that the antiviral activity of epipodophyllotoxin derivatives against viruses like HSV and SV40 is mediated through the inhibition of the host cell's topoisomerase II, rather than a direct effect on a viral-encoded enzyme. This mode of action implies that the therapeutic window for using these compounds as antivirals would depend on the differential requirement for topoisomerase II activity between viral replication and host cell survival. A higher sensitivity of viral replication to the inhibition of host topoisomerase II compared to the general cytotoxicity to uninfected host cells would be necessary for a favorable therapeutic index. Further research with direct, parallel measurements of viral inhibition and host cell cytotoxicity is required to fully elucidate the potential of epipodophyllotoxins as specific antiviral agents.
References
- 1. Epipodophyllotoxin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase - Wikipedia [en.wikipedia.org]
- 5. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]
- 6. What is the mechanism of Teniposide? [synapse.patsnap.com]
- 7. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effects of the epipodophyllotoxin VP-16-213 on herpes simplex virus type 2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Camptothecin, a topoisomerase I inhibitor, impedes productive herpes simplex virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of DNA topoisomerase II as an intracellular target of antitumor epipodophyllotoxins in simian virus 40-infected monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
Validating the Pro-Apoptotic Effect of Epipodophyllotoxin Acetate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro pro-apoptotic effects of Epipodophyllotoxin acetate (also known as Podophyllotoxin acetate or PA) against other podophyllotoxin derivatives, namely Etoposide (VP-16) and the parent compound, Podophyllotoxin. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying molecular mechanisms.
Comparative Performance Analysis
This compound has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC). Its primary mechanism of action is the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3] This contrasts with its semi-synthetic derivative, Etoposide, which primarily targets topoisomerase II to induce DNA strand breaks.[4][5]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Alternatives in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound (PA) | A549 | Non-Small Cell Lung Cancer | 16.1 nM | [3][4] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 7.6 nM | [3][4] | |
| MCF-7 | Breast Cancer | 0.04 µM (as acetylpodophyllotoxin) | [6] | |
| MDA-MB-231 | Breast Cancer | 0.145 µM (as acetylpodophyllotoxin) | [6] | |
| BT-549 | Breast Cancer | Comparable to Podophyllotoxin | [6] | |
| Etoposide (VP-16) | A549 | Non-Small Cell Lung Cancer | 3.49 µM | [2] |
| HepG2 | Liver Cancer | 30.16 µM | [7] | |
| MOLT-3 | Leukemia | 0.051 µM | [7] | |
| 1A9 | Ovarian Cancer | 0.15 µM | [8] | |
| MCF-7 | Breast Cancer | ~150 µM (24h) | [5] | |
| Podophyllotoxin | A549 | Non-Small Cell Lung Cancer | 1.9 µM | [9] |
| J45.01 | Leukemia | 0.0040 µg/mL | [10] | |
| CEM/C1 | Leukemia | 0.0286 µg/mL | [10] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density).
Experimental Protocols for In Vitro Validation
To validate the pro-apoptotic effect of this compound, a series of standard in vitro assays are employed. Below are detailed methodologies for these key experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and control compounds (e.g., Etoposide, Podophyllotoxin) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the indicated time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[1][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and their substrates.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of cleaved forms of caspase-3 and PARP are indicative of apoptosis.[19][20]
Signaling Pathways and Experimental Workflow
Visualizing the Mechanism and Process
The following diagrams, generated using Graphviz, illustrate the pro-apoptotic signaling pathway of this compound and the general experimental workflow for its validation.
Pro-apoptotic signaling pathway of this compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. netjournals.org [netjournals.org]
- 3. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. Cell viability (MTT) and apoptosis assays. [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 18. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Spectrum of Epipodophyllotoxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antiviral spectrum of epipodophyllotoxin derivatives, primarily focusing on the well-studied semi-synthetic analogues Etoposide and Teniposide , due to the limited publicly available data on the direct antiviral activity of "Epipodophyllotoxin acetate". The performance of these compounds is compared with other antiviral agents, including the topoisomerase I inhibitor Camptothecin and the established anti-herpesvirus drug Acyclovir . This analysis is supported by experimental data from various studies to provide an objective overview for research and drug development purposes.
Executive Summary
Epipodophyllotoxin derivatives, such as Etoposide and Teniposide, are known for their anticancer properties, which stem from their ability to inhibit human topoisomerase II. This mechanism of action also confers upon them a broad-spectrum antiviral activity against a range of DNA and RNA viruses that rely on this host enzyme for their replication. This guide delves into their antiviral efficacy, comparing it with other compounds that target different components of the viral replication machinery. While podophyllotoxin, the parent compound, exhibits antiviral effects by inhibiting microtubule assembly, its derivatives Etoposide and Teniposide have a distinct mechanism of action.[1] It is noteworthy that podophyllotoxin acetate has been reported to be practically inactive against Herpes Simplex Virus (HSV), in contrast to other derivatives.[2]
Comparative Antiviral Activity
The antiviral efficacy of epipodophyllotoxin derivatives is best understood through a direct comparison of their activity against various viruses alongside other antiviral compounds. The following tables summarize the available quantitative data from in vitro studies.
DNA Viruses
| Compound | Virus | Cell Line | EC50 | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Etoposide | Herpes Simplex Virus 1 (HSV-1) | Vero | - | 3 µg/mL (plaque reduction) | - | - | [3] |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | BCBL-1 | 15.45 µM | 10.31 µM | 36.79 µM | 3.57 | [4] | |
| Teniposide | - | - | - | - | - | - | - |
| Camptothecin | Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | BCBL-1 | 18.08 nM | 116.3 nM | >1000 nM | >8.6 | [4] |
| Fowl Adenovirus Serotype 4 (FAdV-4) | LMH | - | 0.25 µM | 4.01 µM | 16.04 | [3] | |
| Vaccinia Virus | HeLa | - | ~10 µM (DNA synthesis inhibition) | - | - | [5][6] | |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | - | 0.1 µM | - | - | - | [7] |
| Herpes Simplex Virus 2 (HSV-2) | - | 0.4 µM | - | - | - | [7] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Data for Teniposide against specific viruses was not readily available in the searched literature.
RNA Viruses
| Compound | Virus | Cell Line | EC50 | IC50 | CC50 | Selectivity Index (SI) | Reference |
| Etoposide | Enterovirus 71 (EV71) | RD | 2.654 ± 0.200 µM | - | >50 µM | >18.8 | [5] |
| Coxsackievirus A16 (CVA16) | RD | 2.837 ± 0.689 µM | - | >50 µM | >17.6 | [5] | |
| Camptothecin | Human Immunodeficiency Virus 1 (HIV-1) | C8166 | - | - | - | 24.2 | [8] |
Mechanism of Action
The antiviral activity of epipodophyllotoxin derivatives is primarily attributed to their interaction with the host cellular enzyme, topoisomerase II.
Epipodophyllotoxins (Etoposide and Teniposide)
Etoposide and Teniposide function by forming a stable complex with topoisomerase II and DNA.[9] This stabilization of the covalent intermediate prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[9][10] As many DNA viruses and some RNA viruses rely on the host's replication machinery, including topoisomerase II, for their life cycle, the inhibition of this enzyme effectively halts viral replication.[11][12] Teniposide is generally considered to be more potent than etoposide in inducing DNA damage and cytotoxicity.[13][14]
References
- 1. Antitumor properties of podophyllotoxin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthesis-cytotoxicity-and-antiviral-activity-of-podophyllotoxin-analogues-modified-in-the-e-ring - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | Antiviral and Virucidal Activities of Camptothecin on Fowl Adenovirus Serotype 4 by Blocking Virus Replication [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Action of Camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-HIV Actions of 7- and 10-Substituted Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 11. Potent antiviral activity of topoisomerase I and II inhibitors against Kaposi's sarcoma-associated herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase II as a Novel Antiviral Target against Panarenaviral Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Epipodophyllotoxin Acetate in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epipodophyllotoxin acetate (PA), a naturally occurring derivative of podophyllotoxin, against its well-established semi-synthetic analogues, etoposide and teniposide. The focus is on the preclinical assessment of its therapeutic index, a critical parameter in the evaluation of anticancer drug candidates. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in the understanding of PA's potential as a therapeutic agent.
Comparative Efficacy and Cytotoxicity
This compound has demonstrated potent cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines in vitro. The available data suggests a significantly higher potency compared to etoposide in the same cell lines.
Table 1: In Vitro Cytotoxicity of this compound vs. Etoposide in NSCLC Cell Lines
| Compound | Cell Line | IC50 Value | Fold Difference (vs. Etoposide) | Reference |
| This compound (PA) | NCI-H1299 | 7.53 nM | ~59,500x more potent | [1] |
| Etoposide | NCI-H1299 | 0.448 µM | - | [1] |
| This compound (PA) | A549 | 16.08 nM | ~1,325x more potent | [1] |
| Etoposide | A549 | 21.3 µM | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of epipodophyllotoxin derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 hours).[4]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[3]
In Vivo Efficacy Assessment: Human Tumor Xenograft Model
Xenograft models are instrumental in evaluating the in vivo antitumor efficacy of drug candidates.[6]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.[7]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[8]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 or NCI-H1299) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[10]
-
Drug Administration: Administer the test compound (e.g., this compound) and a vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal or intravenous).[11]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.[12]
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of drug toxicity.[13]
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. The therapeutic index can be estimated by comparing the efficacious dose with the maximum tolerated dose (MTD).
Signaling Pathways and Mechanisms of Action
This compound induces cancer cell death through multiple mechanisms, including cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and autophagy.[14] The well-established epipodophyllotoxin derivatives, etoposide and teniposide, primarily act by inhibiting topoisomerase II, an enzyme crucial for DNA replication.[15]
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Workflow for in vivo assessment of therapeutic index.
Conclusion
The available preclinical data suggests that this compound is a highly potent cytotoxic agent against NSCLC cell lines, demonstrating significantly lower IC50 values than etoposide. Its multifaceted mechanism of action, involving the induction of cell cycle arrest, ER stress, and autophagy, presents a compelling case for further investigation. However, a comprehensive evaluation of its therapeutic index is hampered by the lack of publicly available in vivo efficacy and, critically, toxicity data. Future preclinical studies should focus on head-to-head comparisons with etoposide and teniposide in xenograft models to determine its in vivo antitumor activity and establish a clear toxicity profile, including the maximum tolerated dose. These studies will be essential to fully elucidate the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Unraveling the Potency of Epipodophyllotoxin Acetate Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of epipodophyllotoxin acetate derivatives, delving into their structure-activity relationships, cytotoxic effects, and mechanisms of action. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Epipodophyllotoxin, a naturally occurring lignan from the Mayapple plant, and its derivatives have long been a cornerstone in cancer chemotherapy. The semi-synthetic analogues, etoposide and teniposide, are widely used clinical agents. However, the quest for derivatives with improved efficacy, better selectivity, and the ability to overcome drug resistance remains a critical area of research. This guide explores the intricate relationship between the chemical structure of this compound derivatives and their biological activity, offering insights for the rational design of novel anticancer agents.
Comparative Cytotoxicity of Epipodophyllotoxin Derivatives
The antitumor activity of epipodophyllotoxin derivatives is intrinsically linked to their chemical structure. Modifications at various positions of the podophyllotoxin scaffold can significantly impact their potency and mechanism of action. The following tables summarize the cytotoxic activity (IC50 values) of key epipodophyllotoxin derivatives against various cancer cell lines, providing a quantitative comparison of their efficacy.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Key Structural Feature |
| Etoposide | A549 (Lung) | 1.1 | Podophyllotoxin | 0.0028 | Glycosidic linkage at C4 |
| MCF-7 (Breast) | 0.46 | Podophyllotoxin | 0.0019 | ||
| HCT116 (Colon) | 0.23 | Podophyllotoxin | 0.0025 | ||
| Teniposide | L1210 (Leukemia) | 0.15 | Etoposide | 0.4 | Thienylidene group on the glycosidic moiety |
| Podophyllotoxin Acetate | A549 (Lung) | 0.0161 | - | - | Acetate group at C4 |
| NCI-H1299 (Lung) | 0.0076 | - | - | ||
| Compound 8b (benzylamino derivative) | A549 (Lung) | 3.8 | - | - | Benzylamino substitution |
| HCT-116 (Colon) | 3.8 | - | - | ||
| HepG2 (Liver) | 3.8 | - | - | ||
| 4β-N-[(E)-(5-((4-(4-nitrophenyl)-piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]-4-desoxy-podophyllotoxin (9l) | HeLa (Cervical) | 7.93 | Etoposide | >50 | Complex N-substitution at C4 |
| K562 (Leukemia) | 6.42 | Etoposide | 1.25 | ||
| K562/A02 (Drug-resistant Leukemia) | 6.89 | Etoposide | 4.52 |
Mechanism of Action: A Tale of Two Targets
The anticancer effects of epipodophyllotoxin derivatives are primarily attributed to their interaction with two key cellular targets: topoisomerase II and tubulin . This dual mechanism contributes to their potent cytotoxic effects.
-
Topoisomerase II Inhibition: Derivatives like etoposide and teniposide function as topoisomerase II poisons. They stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA strand breaks. This DNA damage triggers cell cycle arrest, primarily in the late S and G2 phases, and ultimately induces apoptosis.[1][2]
-
Tubulin Polymerization Inhibition: Podophyllotoxin and some of its derivatives, including podophyllotoxin acetate, act as potent inhibitors of tubulin polymerization.[3][4] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[5]
The structural modifications on the podophyllotoxin scaffold dictate which of these mechanisms predominates. For instance, the presence of a bulky glycosidic substituent at the C4 position, as seen in etoposide, shifts the primary mechanism towards topoisomerase II inhibition.[6]
Signaling Pathways of Apoptosis and Cell Cycle Arrest
The induction of apoptosis and cell cycle arrest by epipodophyllotoxin derivatives involves a complex interplay of signaling pathways. Key molecular events include the activation of caspase cascades and the modulation of cell cycle regulatory proteins.
Apoptotic Signaling Pathway
The diagram below illustrates the signaling cascade leading to apoptosis following treatment with epipodophyllotoxin derivatives. DNA damage or mitotic arrest triggers both the intrinsic (mitochondrial) and extrinsic apoptotic pathways, converging on the activation of executioner caspases.
References
- 1. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of dimeric podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
Safety Operating Guide
Proper Disposal of Epipodophyllotoxin Acetate: A Guide for Laboratory Professionals
The safe handling and disposal of cytotoxic and cytostatic agents, such as epipodophyllotoxin acetate, are paramount in research and drug development settings to protect personnel and the environment. Due to its hazardous nature, this compound and any materials contaminated with it require specific disposal procedures in accordance with hazardous waste regulations. Adherence to these protocols is a critical component of laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel involved are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, disposable latex or nitrile gloves, safety glasses, a closed-front gown with cuffs, and respiratory protection, especially if there is a risk of aerosolization.[1] All handling of this compound and its waste should be conducted within a Class II laminar flow hood or a biological safety cabinet to minimize exposure.[1]
Step-by-Step Disposal Protocol
-
Segregation at the Point of Generation: Immediately after use, all items that have come into contact with this compound must be segregated as cytotoxic waste. This includes empty vials, syringes, needles, gloves, gowns, and any contaminated labware.[2][3] Do not mix this waste with other types of hazardous or non-hazardous waste.[4]
-
Use of Designated Waste Containers: Place all contaminated sharps, such as needles and scalpels, into a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste.[2][3] These containers are typically color-coded; for instance, they may be yellow with a purple lid.[2][3][4] Non-sharp waste should be collected in clearly labeled, leak-proof bags or containers, often with purple markings to signify cytotoxic contents.[2][5]
-
Container Labeling and Storage: All waste containers must be clearly labeled as "Cytotoxic Waste" and include information about the contents and the date of accumulation.[2] Store these containers in a secure, designated area with limited access until they are collected for disposal.[2]
-
Spill Management: In the event of a spill, immediately remove all sources of ignition if the substance is in a flammable solution.[1] Absorb the spill using activated charcoal or absorbent pads.[1] The area should then be decontaminated, for example, by washing with a bleach solution followed by soap and water.[1] All materials used for cleanup are also considered cytotoxic waste and must be disposed of accordingly.
-
Final Disposal Method: The required method for the final disposal of this compound and related cytotoxic waste is high-temperature incineration.[1][5] This process ensures the complete destruction of the hazardous compounds. Never dispose of this waste via drains or landfills.[1][4]
-
Documentation and Transport: Ensure that all hazardous waste is accompanied by the appropriate consignment notes when it leaves the facility.[3][4] The waste must be transported by a licensed carrier to a permitted hazardous waste incineration facility.[6]
Waste Classification and Identification
Proper classification of waste is a key component of compliant disposal. The following table summarizes the relevant codes for cytotoxic waste.
| Waste Category | European Waste Catalogue (EWC) Code | US EPA Hazardous Waste Code (Example for Etoposide) |
| Cytotoxic and cytostatic waste | 18 01 08 | D001 |
| from human healthcare | ||
| Cytotoxic and cytostatic waste | 18 02 07 | Not Applicable |
| from veterinary activities |
Note: The asterisk () denotes that the waste is hazardous.*[3]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. getwelloncology.com [getwelloncology.com]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. content.civicplus.com [content.civicplus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
